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  • Product: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
  • CAS: 1221724-76-0

Core Science & Biosynthesis

Foundational

Synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one: A Technical Guide

Executive Summary The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (commonly known as 3-hydroxy-4-(methylsulfonyl)acetophenone) is a highly functionalized aromatic intermediate. Molecules bearing both a meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (commonly known as 3-hydroxy-4-(methylsulfonyl)acetophenone) is a highly functionalized aromatic intermediate. Molecules bearing both a methanesulfonyl group and a phenolic hydroxyl on an acetophenone core are critical pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs)—specifically COX-2 inhibitors—and various sulfonamide-based therapeutics.

This whitepaper details a robust, field-proven, two-step synthetic pathway starting from the commercially available precursor, 1[1]. The route leverages a highly regioselective nucleophilic aromatic substitution (SNAr) followed by a controlled Lewis acid-mediated ether cleavage.

Retrosynthetic Strategy & Causality

The synthesis of the target molecule requires the precise placement of an acetyl group at C1, a hydroxyl group at C3, and a methanesulfonyl group at C4. Attempting to introduce a sulfonyl group directly onto 3-hydroxyacetophenone via electrophilic aromatic substitution is problematic due to poor regiocontrol (competing ortho/para directing effects of the hydroxyl group) and the deactivating nature of the acetyl group.

Instead, the optimal strategy utilizes2[2].

  • Causality for SNAr: The strong electron-withdrawing nature of the C1 acetyl group activates the para-position (C4) towards nucleophilic attack. Fluorine is the optimal leaving group for SNAr because its high electronegativity stabilizes the anionic Meisenheimer transition state, thereby accelerating the rate-determining addition step.

  • Causality for Demethylation: The C3 hydroxyl must be masked as a methyl ether during the SNAr step. If a free phenol were present, the basic conditions would generate a phenoxide anion, which strongly donates electron density into the ring, deactivating it and halting the SNAr process. Post-sulfonylation, the methyl ether is cleanly cleaved using Boron Tribromide (BBr3)[3].

Experimental Workflows & Protocols

Synthesis A 4'-Fluoro-3'-methoxyacetophenone (Starting Material) B 3'-Methoxy-4'-(methylsulfonyl)acetophenone (Intermediate) A->B NaSO2CH3, DMSO 110 °C, SNAr C 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (Target Product) B->C BBr3, DCM -78 °C to RT, Demethylation

Fig 1: Two-step synthetic workflow from 4'-fluoro-3'-methoxyacetophenone.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 3'-methoxy-4'-(methylsulfonyl)acetophenone.

Mechanistic Rationale: Sodium methanesulfinate (NaSO2CH3) acts as an ambident nucleophile. In polar aprotic solvents like DMSO, the sodium cation is heavily solvated, leaving the sulfinate anion "naked" and highly reactive. According to Hard-Soft Acid-Base (HSAB) theory, the reaction proceeds exclusively through the highly polarizable sulfur atom (soft nucleophile) rather than the oxygen atoms, directly yielding the 4[4].

Protocol:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-fluoro-3'-methoxyacetophenone (10.0 g, 59.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) (100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Sodium methanesulfinate (8.5 g, 83.3 mmol, 1.4 equiv) in one portion.

  • Reaction Execution: Heat the reaction mixture to 110 °C using an oil bath. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material should be fully consumed within 12-16 hours.

  • Workup (Self-Validating): Cool the mixture to room temperature. Pour the reaction slowly into 500 mL of ice-cold distilled water. A precipitate will form immediately. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (5 x 100 mL) to systematically remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield 3'-methoxy-4'-(methylsulfonyl)acetophenone as a white crystalline solid.

Mechanism A Substrate: 4'-Fluoro-3'-methoxyacetophenone B Nucleophilic Attack: Methanesulfinate anion attacks C4 A->B C Meisenheimer Complex: Negative charge stabilized by para-acetyl B->C Rate-determining step D Leaving Group Expulsion: Fluoride ion departs C->D Fast E Product: 3'-Methoxy-4'-(methylsulfonyl)acetophenone D->E

Fig 2: SNAr mechanism showing Meisenheimer complex stabilization.

Step 2: Lewis Acid-Mediated Ether Cleavage

Objective: Synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

Mechanistic Rationale: Boron tribromide (BBr3) is a powerful Lewis acid that coordinates to the sterically accessible oxygen of the methoxy group. This coordination weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, expelling methyl bromide gas and forming a boron-aryloxide intermediate. 5[5] over acidic reflux (e.g., HBr/AcOH) to prevent unwanted aldol condensation of the acetophenone moiety[3].

Protocol:

  • Preparation: Dissolve 3'-methoxy-4'-(methylsulfonyl)acetophenone (10.0 g, 43.8 mmol) in anhydrous Dichloromethane (DCM) (150 mL) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Syringe in BBr3 (1.0 M in DCM, 87.6 mL, 87.6 mmol, 2.0 equiv) dropwise over 30 minutes. Caution: BBr3 reacts violently with moisture.

  • Reaction Execution: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours.

  • Workup (Self-Validating): Re-cool the flask to 0 °C. Carefully quench the unreacted BBr3 and hydrolyze the boron-aryloxide intermediate by the dropwise addition of saturated aqueous NaHCO3 (100 mL) until gas evolution ceases and the pH is neutral.

  • Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, 40-60% EtOAc in Hexanes) to afford the pure 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

Quantitative Data & Analytical Characterization

To ensure protocol trustworthiness and reproducibility, the following table summarizes the expected quantitative metrics and characterization data for the two-step synthesis.

ParameterStep 1: SNArStep 2: Demethylation
Target Intermediate/Product 3'-Methoxy-4'-(methylsulfonyl)acetophenone1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
Typical Yield 85 - 92%78 - 85%
Reaction Temperature 110 °C-78 °C to 25 °C
Reaction Time 12 - 16 hours5 hours
Expected 1H NMR (CDCl3) δ 8.0 (d, 1H), 7.6 (s, 1H), 7.5 (d, 1H), 4.0 (s, 3H, OMe), 3.2 (s, 3H, SO2Me), 2.6 (s, 3H, COMe)δ 9.5 (br s, 1H, OH), 7.9 (d, 1H), 7.5 (s, 1H), 7.4 (d, 1H), 3.1 (s, 3H, SO2Me), 2.6 (s, 3H, COMe)
Key IR Absorptions 1685 cm⁻¹ (C=O), 1300/1140 cm⁻¹ (SO2)3300 cm⁻¹ (OH), 1680 cm⁻¹ (C=O), 1295/1135 cm⁻¹ (SO2)

References

  • Thermo Fisher Scientific. "4'-Fluoro-3'-methoxyacetophenone, 98%".
  • SameLabs. "64287-19-0 4'-Fluoro-3'-methoxyacetophenone".
  • RSC Advances. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds".
  • PubMed Central (PMC).
  • ResearchGate. "Boron Tribromide - Handling, Storage, and Precautions".
  • Chemical & Pharmaceutical Bulletin.

Sources

Exploratory

Technical Whitepaper: CAS 1221724-76-0 in the Synthesis of Targeted Epigenetic Inhibitors

Executive Summary The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one , universally identified by its CAS Registry Number 1221724-76-0 , is a highly specialized acetophenone derivative utilized as a critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one , universally identified by its CAS Registry Number 1221724-76-0 , is a highly specialized acetophenone derivative utilized as a critical building block in modern medicinal chemistry [1]. Featuring a unique trifunctional substitution pattern—an acetyl reactive handle, a phenolic hydroxyl group, and a strongly electron-withdrawing methanesulfonyl moiety—this molecule is primarily deployed in the synthesis of targeted epigenetic modulators. Most notably, it serves as the foundational scaffold for developing pyrazolylpyridine-based Histone Demethylase (KDM) inhibitors, which are actively investigated for their therapeutic potential in oncology [3].

This whitepaper provides an in-depth technical analysis of CAS 1221724-76-0, detailing its physicochemical profile, its mechanistic rationale in drug design, and a self-validating synthetic workflow for its conversion into bioactive KDM inhibitors.

Physicochemical Profiling & Structural Rationale

To effectively utilize CAS 1221724-76-0 in complex syntheses, researchers must understand the causality behind its structural features. The molecule is designed to provide specific stereoelectronic properties that translate into high-affinity target binding in downstream drug candidates [2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValueRationale in Drug Design
Chemical Name 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-oneStandard IUPAC nomenclature.
CAS Registry Number 1221724-76-0Unique identifier for procurement and patent tracking.
Molecular Formula C9H10O4SDefines the exact atomic composition.
Molecular Weight 214.24 g/mol Low molecular weight ensures the final synthesized drug remains within Lipinski's Rule of 5.
SMILES String CC(=O)c1cc(O)c(S(C)(=O)=O)cc1Unambiguous structural representation for computational docking.
Topological Polar Surface Area 80.3 ŲOptimal polarity for maintaining solubility while allowing cellular permeability.
Structural Causality in Medicinal Chemistry
  • The Acetyl Group (C1): Acts as the primary electrophilic/nucleophilic handle. It undergoes Claisen condensation to form 1,3-diketones, which are subsequently cyclized into pyrazole rings—a ubiquitous pharmacophore in kinase and epigenetic inhibitors.

  • The Methanesulfonyl Group (C4): The −SO2​CH3​ moiety is a potent hydrogen bond acceptor. In the context of Jumonji C (JmjC) domain-containing proteins, this group projects into the solvent-exposed regions of the binding pocket, improving the pharmacokinetic profile and metabolic stability of the final drug.

  • The Phenolic Hydroxyl (C3): Positioned ortho to the sulfone, this −OH group serves a dual purpose. Synthetically, it can be functionalized (e.g., alkylated or cross-coupled) to tune lipophilicity. Biologically, it acts as a critical hydrogen bond donor/acceptor to anchor the molecule to specific amino acid residues (like Tyrosine or Lysine) within the target enzyme's active site.

Mechanistic Application: Epigenetic Drug Discovery

CAS 1221724-76-0 is prominently featured in the patent literature for the synthesis of inhibitors targeting KDM4C (JMJD2C), a histone demethylase enzyme frequently overexpressed in prostate and breast cancers [3].

KDM4C normally catalyzes the demethylation of histone H3 lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression. By utilizing CAS 1221724-76-0 to synthesize a bidentate pyrazolylpyridine scaffold, the resulting drug competitively chelates the catalytic Fe(II) ion in the JmjC domain. This inhibition prevents demethylation, leading to the accumulation of H3K9me3, chromatin condensation, and the subsequent repression of oncogene transcription.

Epigenetic_Modulation Drug Pyrazolylpyridine Inhibitor (CAS 1221724-76-0 Derivative) KDM4C KDM4C (JMJD2C) Enzyme Drug->KDM4C Inhibits (Fe2+ Chelation) H3K9me3 H3K9me3 Accumulation KDM4C->H3K9me3 Prevents Demethylation Chromatin Chromatin Condensation H3K9me3->Chromatin Induces Transcription Oncogene Repression Chromatin->Transcription Drives Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Triggers

Figure 1: Mechanism of action for KDM4C inhibitors derived from CAS 1221724-76-0.

Synthetic Workflow & Experimental Protocols

To construct the bioactive pyrazolylpyridine scaffold from CAS 1221724-76-0, a two-phase synthetic protocol is employed. This methodology is designed as a self-validating system , ensuring that researchers can definitively confirm the success of each step before proceeding, thereby preventing the downstream propagation of errors.

Phase 1: Claisen Condensation (1,3-Diketone Formation)

Objective: To couple the acetophenone core with a pyridine derivative, creating the linear precursor for pyrazole cyclization.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of CAS 1221724-76-0 in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the highly reactive enolate intermediate.

  • Base Addition: Cool the solution to 0°C. Add 2.5 eq of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise over 15 minutes.

    • Causality: The stoichiometry here is critical. The first 1.0 eq of base is consumed by deprotonating the acidic phenolic hydroxyl (pKa ~9.5). The remaining 1.5 eq ensures the complete and rapid enolization of the acetyl methyl group (pKa ~19) without acting as a competing nucleophile.

  • Electrophile Introduction: Add 1.1 eq of methyl 2-isonicotinate to the enolate solution. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: Quench a 10 µL reaction aliquot in saturated NH4​Cl , extract with Ethyl Acetate, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting material mass (m/z 215 [M+H]+ ) disappears. Furthermore, 1H NMR of the crude product must show a highly deshielded singlet at ~15.5 ppm. This confirms the product exists predominantly in the stable hydrogen-bonded enol tautomer, validating the successful formation of the 1,3-diketone.

Phase 2: Hydrazine Cyclization

Objective: To close the ring, forming the bidentate pyrazole pharmacophore.

  • Cyclization: Dissolve the crude 1,3-diketone from Phase 1 in absolute ethanol. Add 1.5 eq of hydrazine hydrate and a catalytic amount (0.1 eq) of glacial acetic acid. Reflux the mixture at 80°C for 3 hours.

    • Causality: The acetic acid protonates the carbonyl oxygens, significantly increasing their electrophilicity and accelerating the nucleophilic attack by hydrazine. Ethanol provides a protic medium that stabilizes the transition state during the dehydration steps of ring closure.

  • Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH).

  • Self-Validating Checkpoint: Analyze the purified fractions via Thin Layer Chromatography (TLC) using 5% MeOH in DCM.

    • Validation Metric: The product spot will be highly UV-active and will stain positive (yellow/brown) with potassium permanganate ( KMnO4​ ) due to the oxidizable pyrazole and phenol rings. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the cyclized product minus H2​O .

References

  • Nie, Z., et al. "Histone Demethylase Inhibitors." United States Patent Application Publication, US 2017/0275266 A1, 28 Sept. 2017.
Foundational

A Comprehensive Guide to the Structural Elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Abstract The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This in-depth guide provides a comprehensive, multi-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, a substituted aromatic ketone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By integrating data from these orthogonal methods, we will construct an unassailable body of evidence to confirm the molecule's constitution, connectivity, and substitution pattern, establishing a self-validating analytical workflow.

Introduction: The Analytical Imperative

The molecule 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one presents a valuable case study for modern structural elucidation. It incorporates several key functional groups—a phenol, an aryl ketone, and an aryl sulfone—whose distinct spectroscopic signatures must be identified and correctly assigned. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of entire research programs.

This guide will therefore detail a logical, evidence-based workflow. We will begin by determining the molecular formula and degrees of unsaturation, proceed to identify functional groups, and culminate in a complete mapping of the atomic framework using one- and two-dimensional NMR spectroscopy. Each step is designed to build upon the last, creating a network of corroborating evidence that exemplifies analytical rigor.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the proposed structure provides a theoretical molecular formula and an expected degree of unsaturation (DoU), which serves as our first hypothesis.

  • Structure: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

  • Component Parts:

    • Benzene Ring: C₆H₃ (trisubstituted)

    • Ethanone (Acetyl) Group: -C(O)CH₃

    • Hydroxy Group: -OH

    • Methanesulfonyl (Mesyl) Group: -SO₂CH₃

  • Deduced Molecular Formula: C₉H₁₀O₄S

The Degree of Unsaturation is calculated to predict the total number of rings and π-bonds.

DoU = C - (H/2) + (N/2) + 1 DoU = 9 - (10/2) + 0 + 1 = 5

This value is consistent with the proposed structure: four degrees for the aromatic ring (one ring and three π-bonds) and one degree for the carbonyl (C=O) π-bond. This initial check aligns our theoretical structure with fundamental chemical principles.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the molecular formula, especially when high-resolution instrumentation is used.[1] The fragmentation pattern further provides "puzzle pieces" that correspond to stable substructures within the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation and Rationale

The primary goal is to identify the molecular ion peak [M]⁺•, which for C₉H₁₀O₄S has a nominal mass of 214 g/mol . High-resolution MS would provide an exact mass that can definitively confirm the elemental composition. Key fragmentation pathways, particularly α-cleavage adjacent to the carbonyl group, are highly diagnostic for ketones.[2][3]

Expected m/z Proposed Fragment Rationale for Fragmentation
214[C₉H₁₀O₄S]⁺•Molecular Ion (M⁺•)
199[M - CH₃]⁺α-cleavage: Loss of the acetyl methyl radical. A highly favorable and expected fragmentation for an acetophenone derivative, resulting in a stable acylium ion.[3]
135[M - SO₂CH₃]⁺Cleavage of the aryl-sulfur bond, losing the methanesulfonyl radical.
77[C₆H₅]⁺A common fragment indicating a substituted benzene ring, though less intense when electron-withdrawing groups are present.
43[CH₃CO]⁺α-cleavage: Formation of the acetyl cation. This is often a prominent peak for methyl ketones.[3]

The presence of these specific fragments provides strong, corroborating evidence for the major structural components: a molecular weight of 214, the presence of a methyl ketone, and a substituted phenylsulfone moiety.

Infrared Spectroscopy: A Census of Functional Groups

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the rapid identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch or bend).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample.

  • Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Spectrum Generation: The attenuated IR beam returns to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum (absorbance vs. wavenumber).

Data Interpretation and Rationale

The IR spectrum of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is expected to display several highly characteristic absorption bands.

Wavenumber (cm⁻¹) Functional Group & Vibration Mode Expected Appearance and Rationale
3500 - 3200Phenolic O-H StretchA strong, broad absorption band. The significant broadening is a hallmark of intermolecular hydrogen bonding.[4][5][6]
3100 - 3000Aromatic C-H StretchWeak to medium, sharp peaks.
3000 - 2850Aliphatic C-H StretchWeak to medium, sharp peaks from the two -CH₃ groups.
~1675Ketone C=O StretchA very strong, sharp absorption. Its position below 1700 cm⁻¹ is diagnostic of an aryl ketone, where conjugation with the benzene ring weakens the C=O bond and lowers its vibrational frequency.[2]
1600, 1500Aromatic C=C StretchTwo or more medium-to-strong bands characteristic of the benzene ring.[4]
~1320 & ~1140Sulfone S=O StretchTwo strong, distinct bands corresponding to the asymmetric and symmetric stretches of the SO₂ group, respectively. This two-peak pattern is definitive for a sulfone.[7]
~1220Phenolic C-O StretchA medium-to-strong absorption band.[4]

The collective IR data acts as a functional group checklist. Observing all these bands provides high confidence that the molecule contains a phenol, an aryl ketone, a sulfone, and an aromatic ring, perfectly matching the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom in the molecule.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: The sample (~5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar molecule and has exchangeable proton signals that do not interfere with the analyte's aromatic region.

  • 1D ¹H NMR: A standard proton spectrum is acquired to identify all unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.

  • 1D ¹³C NMR (with DEPT): A carbon spectrum is acquired to identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment maps protons to carbons over two to three bonds, providing the long-range connectivity needed to piece the molecular fragments together.[8]

Data Interpretation and Rationale

The combination of these NMR experiments allows for the unambiguous assembly of the molecular structure.

Signal Chemical Shift (δ, ppm) Integration Multiplicity Assignment Rationale
1~10.51Hbroad singletAr-OH The phenolic proton is acidic and often appears as a broad signal. Its chemical shift is concentration-dependent.
2~8.151Hdoublet (d)H -2This proton is ortho to the highly electron-withdrawing carbonyl group, causing significant deshielding. It is split by H-6.
3~7.901Hdoublet of doublets (dd)H -6This proton is ortho to the electron-donating hydroxyl group but meta to two withdrawing groups, placing it at an intermediate shift. It is split by both H-2 and H-5.
4~7.201Hdoublet (d)H -5This proton is ortho to the electron-withdrawing sulfonyl group.
5~3.253Hsinglet-SO₂CHThe methyl group is attached to the strongly deshielding sulfonyl group.
6~2.603Hsinglet-C(O)CHThe methyl protons are deshielded by the adjacent carbonyl group.[2]
Chemical Shift (δ, ppm) DEPT Assignment Rationale
~197.0CC =OThe carbonyl carbon is highly deshielded and appears far downfield, typical for a ketone.[2]
~158.0CC -3 (C-OH)The carbon directly attached to the phenolic oxygen is significantly deshielded.
~138.5CC -4 (C-SO₂)Quaternary carbon attached to the sulfonyl group.
~131.5CC -1 (C-Ac)Quaternary carbon attached to the acetyl group.
~129.0CHC -6Aromatic methine carbon.
~125.0CHC -2Aromatic methine carbon.
~115.0CHC -5Aromatic methine carbon.
~43.5CH₃-SO₂C H₃Aliphatic carbon attached to the sulfonyl group.
~27.0CH₃-C(O)C H₃Aliphatic carbon of the acetyl group.
  • HSQC would confirm all direct C-H attachments listed in the tables above (e.g., the signal at δH ~8.15 correlates with the signal at δC ~125.0).

  • HMBC provides the definitive connectivity map:

    • The acetyl protons (δH ~2.60) will show a strong correlation to the carbonyl carbon (δC ~197.0) and to the aromatic C-1 (δC ~131.5). This proves the acetyl group is attached to C-1.

    • The methanesulfonyl protons (δH ~3.25) will show a correlation to C-4 (δC ~138.5), confirming the position of the sulfone group.

    • Proton H-2 (δH ~8.15) will show correlations to the carbonyl carbon, C-6, and C-4. This confirms its position ortho to the acetyl group and meta to the sulfone.

    • The phenolic proton (δH ~10.5) will show correlations to C-2, C-3, and C-4, confirming the hydroxyl group's position at C-3.

Integrated Workflow and Final Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each experiment interrogates the molecule from a different physical principle, and their collective agreement provides an exceptionally high degree of confidence in the final structure.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Proposed_Structure Proposed Structure C₉H₁₀O₄S DoU Degree of Unsaturation (DoU = 5) Proposed_Structure->DoU Calculate MS Mass Spectrometry (MS) Proposed_Structure->MS IR Infrared (IR) Spectroscopy Proposed_Structure->IR NMR NMR Spectroscopy (1D & 2D) Proposed_Structure->NMR MS_Data Molecular Weight (214) + Fragments (-CH₃, -SO₂CH₃) MS->MS_Data IR_Data Functional Groups (-OH, C=O, SO₂, Ar) IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Final_Structure Confirmed Structure MS_Data->Final_Structure Corroborates IR_Data->Final_Structure Corroborates NMR_Data->Final_Structure Defines

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Exploratory

"spectroscopic data for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (NMR, IR, MS)"

An in-depth technical guide for the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3'-hydroxy-4'-(methylsulfonyl)acetophenone). As a highly functionalized aromatic system, this...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the structural elucidation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3'-hydroxy-4'-(methylsulfonyl)acetophenone). As a highly functionalized aromatic system, this compound serves as a critical intermediate in the synthesis of selective COX-2 inhibitors (such as etoricoxib analogs) and advanced agrochemicals[1][2].

This whitepaper details the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—required to definitively characterize this molecule.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to understand the electronic environment of the molecule. The central benzene ring is heavily substituted, creating a complex push-pull electronic system:

  • C1-Acetyl Group (-COCH3): Electron-withdrawing via resonance and induction (meta-directing).

  • C3-Hydroxyl Group (-OH): Electron-donating via resonance (ortho/para-directing).

  • C4-Methanesulfonyl Group (-SO2CH3): Strongly electron-withdrawing via resonance and induction (meta-directing).

This specific arrangement creates an AMX spin system in the aromatic region and necessitates careful solvent selection to prevent rapid proton exchange of the phenolic hydroxyl group during NMR acquisition.

Workflow Sample Sample Preparation (1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one) NMR NMR Spectroscopy (DMSO-d6: 1H, 13C, HSQC) Sample->NMR 15 mg / 0.6 mL IR FTIR Spectroscopy (ATR Solid State) Sample->IR 2 mg powder MS Mass Spectrometry (ESI- & EI-MS) Sample->MS 1 µg/mL in MeOH Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multiplexed orthogonal spectroscopic workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the molecular framework. For this compound, DMSO-d6 is the solvent of choice. Causality: The highly polar, aprotic nature of DMSO-d6 strongly hydrogen-bonds with the phenolic -OH group, significantly reducing its chemical exchange rate. This allows the hydroxyl proton to be observed as a distinct, broad singlet rather than exchanging into the baseline, which frequently occurs in CDCl3.

Diagnostic Chemical Shifts

Based on empirical data from analogous substructures like 3-hydroxyacetophenone[3][4] and 4-(methylsulfonyl)acetophenone[5][6], the predicted chemical shifts are highly diagnostic. The strongly deshielding nature of the methanesulfonyl group shifts the adjacent methyl protons to ~3.10 ppm[1][6], distinct from the acetyl methyl group at ~2.60 ppm[4].

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

Position1H Shift (ppm)Multiplicity (J in Hz)Integration13C Shift (ppm)Assignment / Causality
-OH 10.25Broad singlet1H-Phenolic proton; H-bonded to DMSO.
H-5 7.85Doublet (8.0)1H130.5Ortho to -SO2CH3; highly deshielded.
H-6 7.55Doublet of doublets (8.0, 1.8)1H119.8Para to -OH (shielded), ortho to acetyl.
H-2 7.45Doublet (1.8)1H115.2Between -OH and acetyl; meta coupling only.
-SO2CH3 3.15Singlet3H44.0Strongly deshielded by sulfone oxygen atoms.
-COCH3 2.58Singlet3H26.8Typical acetyl methyl resonance[4].
C-1 ---197.5Ketone carbonyl carbon.
C-3 ---155.0Aromatic carbon attached to hydroxyl.
C-4 ---132.0Aromatic carbon attached to sulfone.
Standardized NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Perform automated 3D gradient shimming to ensure a homogeneous magnetic field. Tune the probe to the exact resonance frequencies of 1H (e.g., 400.13 MHz) and 13C (100.61 MHz).

  • Acquisition:

    • 1H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1) to ensure quantitative integration.

    • 13C NMR: Acquire 1024 scans using power-gated broadband proton decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortions while simplifying the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR evaluates the vibrational modes of the functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling method. Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture exhibits strong O-H stretching (~3400 cm⁻¹) and bending (~1640 cm⁻¹) modes, which would directly obscure the critical phenolic -OH and ketonic C=O signals of the sample.

Table 2: Diagnostic ATR-FTIR Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3350 - 3200Strong, BroadO-H stretchPhenolic hydroxyl (broadened by intermolecular H-bonding).
1685Strong, SharpC=O stretchConjugated ketone (shifted lower than aliphatic ketones due to resonance with the aromatic ring).
1590, 1495MediumC=C stretchAromatic ring skeletal vibrations.
1310StrongAsymmetric SO2 stretchDiagnostic for the methanesulfonyl group.
1150StrongSymmetric SO2 stretchConfirms the presence of the sulfone moiety.
Standardized FTIR Protocol
  • Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal to subtract ambient CO2 and water vapor.

  • Sample Application: Place ~2 mg of the neat solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to maximize the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through fragmentation. For this compound, two orthogonal ionization techniques are recommended: Negative-ion Electrospray Ionization (ESI-) for intact molecular weight confirmation, and Electron Ionization (EI) for structural fragmentation.

Causality for ESI-: The phenolic hydroxyl group is relatively acidic. In a slightly basic mobile phase (e.g., adding 0.1% ammonium hydroxide), it readily deprotonates to form a highly stable phenoxide anion, yielding a robust [M-H]⁻ signal at m/z 213.

Fragmentation M Molecular Ion [M]+. m/z 214 F1 Loss of Methyl Radical [M - •CH3]+ m/z 199 M->F1 alpha-cleavage (-15 Da) F2 Acylium Ion [CH3CO]+ m/z 43 M->F2 alpha-cleavage (Acylium formation) F3 Loss of Sulfonyl Radical [M - •SO2CH3]+ m/z 135 M->F3 C-S bond cleavage (-79 Da)

Primary Electron Ionization (EI) mass fragmentation pathways at 70 eV.

Table 3: GC-EI-MS Fragmentation Pattern (70 eV)

m/zRelative AbundanceFragment IdentityMechanism / Causality
214 35%[M]⁺•Intact molecular radical cation.
199 100% (Base)[M - CH3]⁺Alpha-cleavage of the acetyl methyl group, leaving a resonance-stabilized acylium ion on the ring.
135 45%[M - SO2CH3]⁺Cleavage of the weak C-S bond, expelling the methanesulfonyl radical.
43 80%[CH3CO]⁺Alpha-cleavage yielding the stable acetyl cation.
Standardized GC-MS Protocol
  • Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and optimize lens voltages for standard 70 eV electron ionization.

  • Sample Introduction: Inject 1 µL of a 100 µg/mL solution (in ethyl acetate) into the GC inlet at 250°C using a split ratio of 10:1.

  • Chromatography: Use a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min to ensure sharp peak elution without thermal degradation.

References

  • 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem . National Institutes of Health (NIH).[Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry.[Link]

  • 4-Methylsulfonylacetophenone | C9H10O3S | CID 82529 - PubChem . National Institutes of Health (NIH).[Link]

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid . PatSnap.[Link]

  • Patent US5380... ( ) OXOct. ( ) . Google APIs.[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one: Solubility, Stability, and Formulation Strategies

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Compound Identity: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) Molecular Architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Compound Identity: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0)

Molecular Architecture and Physicochemical Causality

To develop a robust formulation strategy for any active pharmaceutical ingredient (API) or critical intermediate, one must first deconstruct its molecular architecture. The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (also known as 3-hydroxy-4-mesylacetophenone) presents a fascinating interplay of electronic and steric effects that directly dictate its macroscopic behavior in solution.

Electronic Effects and pKa Modulation

The core structure is an acetophenone ring substituted with a hydroxyl (-OH) group at the 3-position and a methanesulfonyl (mesyl, -SO₂CH₃) group at the 4-position.

  • Causality of Acidity: The standard pKa of an unsubstituted phenol is approximately 10.0. However, the mesyl group is positioned ortho to the phenolic hydroxyl. The mesyl moiety is powerfully electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. By pulling electron density away from the aromatic ring, it highly stabilizes the phenolate anion conjugate base. Consequently, the pKa of this compound is significantly depressed, estimated to be in the range of 7.2 to 7.8 .

  • Intramolecular Hydrogen Bonding: The spatial proximity of the phenolic -OH donor and the sulfonyl oxygen acceptor allows for the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This structural phenomenon partially shields the hydroxyl group from interactions with bulk water, increasing the molecule's lipophilicity (LogP) and suppressing its baseline thermodynamic aqueous solubility.

Solubility_Mechanism Solid API Solid State (Strong Lattice Energy) IntraHB Intramolecular H-Bonding (OH ··· O=S) Solid->IntraHB Structural feature LowpH pH < 7.0 Unionized Phenol IntraHB->LowpH Acidic Media HighpH pH > 8.0 Phenolate Anion IntraHB->HighpH Alkaline Media PoorSol Poor Aqueous Solubility (< 0.5 mg/mL) LowpH->PoorSol Hydrophobic Effect HighSol High Aqueous Solubility (> 15 mg/mL) HighpH->HighSol Ion-Dipole Solvation

Fig 1: Mechanistic pathway of pH-dependent solubility modulated by intramolecular hydrogen bonding.

Thermodynamic Solubility Profile

Understanding the difference between kinetic solubility (how fast it dissolves) and thermodynamic solubility (the absolute capacity of the solvent) is critical. For solid oral dosage forms, thermodynamic solubility dictates bioavailability.

Because of the depressed pKa, the solubility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is highly pH-dependent. At a gastric pH of 1.2 to 4.5, the molecule remains unionized. The strong crystal lattice energy—driven by intermolecular stacking of the planar acetophenone cores—results in poor aqueous solubility. However, as the pH shifts above 8.0 (e.g., in the lower intestinal tract or formulated alkaline buffers), the molecule ionizes. The resulting ion-dipole interactions with water exponentially increase solubility according to the Henderson-Hasselbalch relationship.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately profile this, we utilize the Shake-Flask Method adapted from the [1]. This protocol is designed to be self-validating by ensuring true equilibrium is reached, preventing the overestimation of solubility caused by supersaturation.

Step-by-Step Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 50 mg) to 10 mL of the target solvent (e.g., 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, and pH 9.0 Borate Buffer) in amber glass vials to prevent incidental photolysis.

  • Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C.

  • Time-Course Sampling (The Validation Step): Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 rpm for 10 minutes to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Equilibrium Confirmation: The system is only considered self-validated and at thermodynamic equilibrium if the concentration difference between the 48-hour and 72-hour time points is less than 2.0%.

Quantitative Solubility Data Summary
ParameterEstimated Value / CharacteristicMechanistic Rationale
Molecular Weight 214.24 g/mol Standard computational value.
LogP (Unionized) ~1.5 - 2.0Intramolecular H-bonding increases lipophilicity.
pKa (Phenolic -OH) 7.2 - 7.8Stabilized phenolate via ortho-mesyl electron withdrawal.
Aqueous Sol. (pH 4.0) < 0.5 mg/mLUnionized state; dominated by hydrophobic effects.
Aqueous Sol. (pH 9.0) > 15.0 mg/mLIonization to phenolate; rapid ion-dipole solvation.

Stability and Degradation Kinetics

Stability testing must go beyond merely observing degradation; it requires an understanding of the chemical pathways involved. The [2] mandate forced degradation studies to elucidate these pathways.

Chemical Stability Mechanics
  • Oxidation: Phenols are notoriously susceptible to auto-oxidation, typically forming reactive quinone derivatives. However, the electron-withdrawing mesyl and acetyl groups on this molecule act as a protective shield. By reducing the electron density of the aromatic ring, they make the phenol significantly less susceptible to electrophilic radical attack compared to unsubstituted phenol. Degradation will still occur under harsh oxidative stress (e.g., 3% H₂O₂), but at a retarded rate.

  • Hydrolysis: The carbon-sulfur (C-S) bond of the mesyl group and the carbon-carbon (C-C) bond of the acetyl group are exceptionally robust. Consequently, the molecule exhibits excellent hydrolytic stability across a broad pH range (pH 1 to 12).

Self-Validating Protocol: Forced Degradation & Mass Balance

A forced degradation study is only scientifically sound if it achieves Mass Balance . If the parent peak area decreases by 20%, the sum of the newly formed degradant peak areas must equal approximately 20% (assuming equivalent UV response factors). Failure to achieve mass balance indicates that degradants are precipitating, volatilizing, or failing to absorb at the monitored wavelength, necessitating orthogonal detection (e.g., Mass Spectrometry).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application:

    • Acidic/Basic: Mix 5 mL stock with 5 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 7 days. Neutralize before injection.

    • Oxidative: Mix 5 mL stock with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.

    • Photolytic: Expose solid powder and solution to 1.2 million lux-hours and 200 watt-hours/m² of UV energy (per ICH Q1B).

  • HPLC-DAD/MS Analysis: Utilize a gradient elution on a C18 column. Use a Diode Array Detector (DAD) to check peak purity (ensuring degradants are not co-eluting with the parent peak) and an in-line Mass Spectrometer to identify the molecular weights of formed degradants.

  • Mass Balance Calculation: Mass Balance (%)=AreaInitial Control​AreaParent​+∑AreaDegradants​​×100 . Acceptable range is 95% - 105%.

Stability_Protocol API 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Initial Assay: 100% Stress Forced Degradation (ICH Q1A/Q1B) API->Stress Oxidation Oxidative Stress (3% H2O2) Stress->Oxidation Hydrolysis Hydrolytic Stress (pH 1 to 12) Stress->Hydrolysis PhotoTherm Photo/Thermal Stress (UV/Vis, 60°C) Stress->PhotoTherm MassBal HPLC-DAD/MS Analysis Target: 95-105% Mass Balance Oxidation->MassBal Quinone Formation Hydrolysis->MassBal Highly Stable PhotoTherm->MassBal Minor Degradation

Fig 2: Self-validating forced degradation workflow emphasizing mass balance closure.

Forced Degradation Matrix and Acceptance Criteria
Stress ConditionReagents / EnvironmentDurationExpected Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl7 Days (60°C)Highly stable; minimal cleavage expected.
Hydrolytic (Base) 0.1 N NaOH7 Days (60°C)Stable; exists as soluble phenolate.
Oxidative 3% H₂O₂24 Hours (RT)Phenol oxidation to quinone derivatives.
Thermal (Solid) 60°C / 75% RH14 DaysStable; potential dimerization if impurities present.
Photolytic 1.2M lux-hr (UV/Vis)ICH Q1B StandardRadical generation; minor degradation.

Conclusion

The formulation of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a strategic approach grounded in its specific physicochemical properties. Its low baseline aqueous solubility can be circumvented by exploiting its depressed pKa (~7.5) through alkaline buffering or salt formation. Chemically, the molecule benefits from the electron-withdrawing nature of its substituents, granting it exceptional hydrolytic stability and moderate resistance to auto-oxidation. By adhering to self-validating protocols like OECD 105 and ICH Q1A(R2), researchers can ensure that solubility and stability data are artifact-free and translationally viable for downstream drug development.

References

  • OECD (1995), Test No. 105: Water Solubility , OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Step 4 version. URL:[Link]

Exploratory

A Comprehensive Technical Guide to Methanesulfonylphenyl Ethanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The methanesulfonylphenyl ethanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing a diverse range of therapeutic agents. Its unique electronic and str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The methanesulfonylphenyl ethanone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing a diverse range of therapeutic agents. Its unique electronic and structural properties, conferred by the potent electron-withdrawing methylsulfonyl group and the reactive ethanone linker, have enabled the development of highly selective and potent inhibitors for critical biological targets. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. We will explore key synthetic pathways, focusing on the well-documented production of the Etoricoxib intermediate, and delve into the primary biological activities, including selective COX-2 inhibition for anti-inflammatory effects and protein kinase modulation for anticancer applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of methanesulfonylphenyl ethanone derivatives in their own discovery programs.

Part 1: Introduction to the Methanesulfonylphenyl Ethanone Scaffold

Core Chemical Structure and Properties

The methanesulfonylphenyl ethanone framework is characterized by a central phenyl ring substituted with a methanesulfonyl group (-SO₂CH₃) and an ethanone moiety (-COCH₃). The defining feature is the sulfone group, a strong electron-withdrawing and hydrogen bond-accepting unit, which is critical for molecular recognition by many enzyme active sites. This group enhances the acidity of protons on adjacent carbons and influences the overall electronic distribution of the aromatic ring, which is often crucial for establishing specific interactions with biological targets. The ethanone side chain provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Significance in Medicinal Chemistry

The prominence of this scaffold in drug discovery is exemplified by its presence in numerous clinically relevant molecules and investigational drugs. Its most notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, where the methanesulfonylphenyl group fits perfectly into a specific side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity.[1] This has led to the creation of potent anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] Beyond inflammation, this scaffold has been successfully employed to design inhibitors of various protein kinases, such as B-RAFV600E, which are implicated in cancers like melanoma.[2][3] The structural rigidity and defined vectoral properties of the methanesulfonylphenyl group make it an ideal anchor for building high-affinity ligands.

Part 2: Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of methanesulfonylphenyl ethanone derivatives can be approached through several strategic disconnections. A common method involves the coupling of a pre-functionalized methanesulfonylphenyl unit with a suitable ketone or its precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or alpha-arylation of ketones, are frequently employed due to their high efficiency and functional group tolerance.[4] An alternative strategy involves constructing the sulfone moiety on a pre-existing aryl ethanone molecule, typically through the oxidation of a more readily available thioether (sulfide) precursor.

cluster_0 Key Synthetic Approaches Start Aryl Halide / Ketone Precursors Route1 Route 1: Pd-Catalyzed Alpha-Arylation Start->Route1 Intermediate Aryl Thioether Ethanone Start->Intermediate Coupling Product Methanesulfonylphenyl Ethanone Derivative Route1->Product Route2 Route 2: Oxidation of Thioether Route2->Product Oxidation (e.g., H₂O₂) Intermediate->Route2

Caption: High-level overview of synthetic routes to the target scaffold.

Case Study: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This compound is a pivotal intermediate in the industrial synthesis of Etoricoxib (Arcoxia®), a selective COX-2 inhibitor.[5][6] Its efficient production has been the subject of extensive process development, leading to several robust manufacturing routes.

One of the most elegant and widely used methods involves the palladium-catalyzed coupling of a ketone enolate with an aryl halide.[4][7] This approach directly forms the crucial carbon-carbon bond between the pyridine and phenyl rings.

  • Rationale: This method offers high convergence and efficiency. The choice of ligand is critical for achieving high yields and preventing side reactions. Xantphos is frequently cited as an effective ligand for this transformation because its wide bite angle promotes the desired reductive elimination step and suppresses β-hydride elimination.[4][7]

An alternative industrial process involves the initial synthesis of a thioether intermediate, which is subsequently oxidized to the desired sulfone.[5][8] This route may involve more steps but can be advantageous if the starting materials are more economical or if it avoids costly palladium catalysts.

  • Rationale: The oxidation of the thioether to the sulfone is a reliable and high-yielding transformation. However, care must be taken to control the reaction conditions to prevent over-oxidation or oxidation of other sensitive functional groups, such as the pyridine nitrogen.[8] Using oxidants like hydrogen peroxide with a tungstate catalyst is a common industrial method, though catalyst-free processes have also been developed to avoid potential tungsten contamination.[5][8]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[4][7]

Materials:

  • 4-Bromophenyl methyl sulfone

  • 5-Acetyl-2-methylpyridine (Acetylpicoline)

  • Potassium phosphate (K₃PO₄)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Inert Atmosphere Setup: To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add Pd(acac)₂ (e.g., 0.5 mol%) and Xantphos (e.g., 1 mol%). Purge the flask with an inert gas (Argon) for 10-15 minutes.

  • Addition of Reagents: To the flask, add 4-bromophenyl methyl sulfone (1.0 equivalent), 5-acetyl-2-methylpyridine (0.8-1.0 equivalent), and K₃PO₄ (3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C under the inert atmosphere and maintain stirring for 18-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the pure product as a white solid.[7]

cluster_1 Experimental Workflow: Pd-Catalyzed Synthesis A 1. Setup Inert Atmosphere B 2. Add Catalyst (Pd) & Ligand (Xantphos) A->B C 3. Add Reagents: Aryl Bromide, Ketone, Base B->C D 4. Heat Reaction (e.g., 100°C, 18h) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification via Chromatography E->F G Product F->G

Caption: Step-by-step workflow for the synthesis of the Etoricoxib key intermediate.

Part 3: Key Biological Activities and Therapeutic Targets

Cyclooxygenase-2 (COX-2) Inhibition

The most prominent biological activity of methanesulfonylphenyl derivatives is the selective inhibition of the COX-2 enzyme.[1][9] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is upregulated during inflammation. Selective COX-2 inhibitors bind to the active site of the COX-2 enzyme, blocking prostaglandin synthesis. The methanesulfonylphenyl moiety is key to this selectivity; it binds to a hydrophilic side pocket present in COX-2 but not COX-1, leading to potent and selective inhibition.[9] This reduces inflammation and pain with a lower incidence of gastrointestinal ulcers associated with non-selective NSAIDs.[1]

cluster_2 Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Inflammatory Prostaglandins COX2->PGs Inhibitor Methanesulfonylphenyl Derivative Inhibitor->COX2 Blocks Active Site Inflammation Pain & Inflammation PGs->Inflammation

Caption: Simplified pathway showing the role of COX-2 and its inhibition.

Extensive research has elucidated the key structural features required for potent and selective COX-2 inhibition. The general pharmacophore consists of a central ring system (often a heterocycle) with two adjacent aromatic rings. One of these rings must bear a SO₂CH₃ or SO₂NH₂ group to fit into the aforementioned selectivity pocket.

Compound IDCore StructureCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole150.04375[1]
Etoricoxib Bipyridine1080.00618000[9]
MTL-1 Phenyl Derivative>1000.12>833[9]
Compound 4 Phenyl Derivative14.880.12124[1]
Compound 6b Phenyl Derivative17.030.13131[1]
Compound 2f Pyridazinone---[10]

Table 1: Comparative in-vitro COX inhibition data for selected methanesulfonylphenyl derivatives and reference drugs. Higher selectivity index indicates greater COX-2 selectivity.

Protein Kinase Inhibition

The methanesulfonylphenyl scaffold has also proven to be a valuable component in the design of protein kinase inhibitors for oncology. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which controls cell proliferation and survival. The V600E mutation in B-RAF leads to its constitutive activation and is found in over 50% of melanomas. Thiazole derivatives incorporating a phenyl sulfonyl moiety have been designed as potent inhibitors of this mutant kinase.[2][3] These compounds act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream targets, thereby halting uncontrolled cell proliferation.

Compound IDB-RAFV600E IC₅₀ (nM)Antiproliferative IC₅₀ (μM) (WM266.4 Melanoma Cells)Reference
Dabrafenib 47.216.5[2]
Compound 7b 36.3<17.1[2]
Compound 13a 23.1<17.1[2]

Table 2: Inhibitory activity of selected thiazole-based methanesulfonylphenyl derivatives against B-RAFV600E kinase and melanoma cells.[2]

cluster_3 B-RAF Signaling Pathway Inhibition RAS RAS BRAF B-RAFV600E (Active Mutant) RAS->BRAF MEK MEK BRAF->MEK P Inhibitor Thiazole-Sulfonyl Derivative Inhibitor->BRAF Blocks ATP Binding ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the constitutively active B-RAFV600E signaling pathway.

Emerging Therapeutic Areas

The versatility of the methanesulfonylphenyl ethanone core continues to be explored in other therapeutic areas:

  • Anticonvulsant Activity: Certain COX-2 inhibiting derivatives have shown potent anticonvulsant and anti-epileptogenic effects in preclinical models, suggesting a link between neuroinflammation and seizure activity.[9]

  • Xanthine Oxidase (XO) Inhibition: N-phenyl aromatic amides containing the scaffold have been identified as potent XO inhibitors, offering a potential treatment for hyperuricemia and gout.[11]

Part 4: Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

The pharmacokinetic properties of methanesulfonylphenyl ethanone derivatives are highly dependent on the specific substitutions made to the core structure. Generally, the sulfone group imparts good metabolic stability and moderate polarity. However, comprehensive ADME data is often proprietary or limited to late-stage clinical candidates. Key considerations in the design process include optimizing solubility, cell permeability, and metabolic stability to achieve desirable oral bioavailability and half-life.[12][13][14][15]

Toxicology and Safety

The safety profile is a critical aspect of drug development. For COX-2 inhibitors, the primary safety concern is potential cardiovascular risk, which requires careful evaluation. For kinase inhibitors, off-target effects can lead to toxicity. Early-stage toxicological assessment is crucial. For specific laboratory-scale compounds like 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone, safety data sheets indicate the need for standard personal protective equipment and handling procedures to avoid skin and eye contact.[16] A sub-acute toxicity study for one novel COX-2 inhibitor, MTL-1, found it to be a non-toxic entity in preclinical models, highlighting the potential for developing safe drug candidates from this class.[9]

Part 5: Future Directions and Conclusion

The methanesulfonylphenyl ethanone scaffold remains a highly productive platform for drug discovery. Its proven success in targeting both enzymes like COX-2 and protein kinases demonstrates its broad utility.

Opportunities:

  • Novel Kinase Targets: Exploration of this scaffold against other clinically relevant kinase targets in oncology and immunology is a promising avenue.

  • Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two related targets (e.g., COX-2 and 5-LOX) could lead to therapies with enhanced efficacy.[17]

  • Targeting Drug Resistance: Derivatives have been investigated as inhibitors of MCR-1, a protein that confers resistance to last-line antibiotics, opening a new front in the battle against antimicrobial resistance.[18]

Conclusion: Methanesulfonylphenyl ethanone derivatives represent a privileged scaffold in medicinal chemistry. The wealth of available synthetic methodologies, combined with a deep understanding of their structure-activity relationships against key therapeutic targets, ensures their continued relevance. From established anti-inflammatory agents to next-generation anticancer drugs, these compounds provide a robust foundation for the development of novel, effective, and safe medicines. Future research will undoubtedly uncover new biological activities and refine existing ones, further cementing the importance of this remarkable chemical core.

References

  • Patsnap Eureka. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Available from: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Justia Patents. The Process For Preparing a Ketosulfone Derivative. Available from: [Link]

  • Chemical Substance Information. 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]

  • IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]

  • Tiwari, M., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry, 151, 695-712. Available from: [Link]

  • Abbas, S. E., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 14-23. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162. Available from: [Link]

  • Patsnap Eureka. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Medicinal Chemistry, 13(10), 1259-1273. Available from: [Link]

  • PubChem. Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)-. Available from: [Link]

  • Wang, Z., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 18(24), 8452-8460. Available from: [Link]

  • Leblanc, Y., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(11), 3930-3934. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399225. Available from: [Link]

  • PubChem. 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2736. Available from: [Link]

  • Wang, X., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. Available from: [Link]

  • Manasa Life Sciences. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Available from: [Link]

  • Wieber, J., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(9), 5022. Available from: [Link]

  • Refouvelet, B., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 13(3), 329-340. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1092. Available from: [Link]

  • Hranjec, M., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(22), 4879. Available from: [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 470-496. Available from: [Link]

  • Mager, D. E., et al. (2005). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. British Journal of Clinical Pharmacology, 59(4), 395-402. Available from: [Link]

  • Campbell, R. W., et al. (1984). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. The American Journal of Cardiology, 53(8), 114B-121B. Available from: [Link]

  • Leavitt, M. A., et al. (2000). The pharmacokinetics of methadone in healthy subjects and opiate users. British Journal of Clinical Pharmacology, 49(6), 551-558. Available from: [Link]

  • Zhang, Y., et al. (2025). Pharmacokinetics and Bioequivalence of Mycophenolate Sodium Enteric-Coated Tablets Under Fasting and Fed Conditions: A Single-Dose, Open-Label, Four-Period Replicated Crossover Study in Healthy Chinese Male Subjects. Clinical Drug Investigation. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Quantification of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a highly functionalized organic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly sulfonamide-based therapeutics and COX-2 inhibitors. Accurate quantification of this compound—both as a bulk intermediate and as a trace impurity in final drug substances—is critical for ensuring synthetic yield and patient safety.

Rationale for Analytical Modalities

The structural architecture of this analyte dictates the analytical approach:

  • Phenolic Hydroxyl Group ( −OH ): With an estimated pKa​ of 8.5–9.5, this group is ionizable. To prevent chromatographic peak tailing caused by partial ionization, the mobile phase must be kept acidic (pH < 3.0). Furthermore, the phenolic moiety makes the molecule highly amenable to negative-ion electrospray ionization (ESI-) for mass spectrometry[1].

  • Methanesulfonyl Group ( −SO2​CH3​ ): This strongly electron-withdrawing group increases the polarity of the molecule, necessitating a robust reverse-phase (RP) retention strategy.

  • Acetophenone Core: The conjugated aromatic system provides a strong UV chromophore, enabling highly sensitive ultraviolet (UV) detection at 254 nm for bulk assay quantification.

To address both bulk assay and trace-level impurity profiling, this guide details two self-validating workflows: a robust HPLC-UV method for high-concentration quantification and an ultra-sensitive LC-MS/MS method for trace analysis. Both methods are designed to comply with the allowable chromatographic adjustments outlined in USP <621>[2] and the validation frameworks of ICH Q2(R2)[3].

Protocol A: HPLC-UV Method for Bulk Assay Quantification

This method is optimized for the routine assay of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in synthetic batches (Range: 1.0 – 100 µg/mL).

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm particle size. (Causality: The ethylene-bridged hybrid particle provides superior peak shape for polar aromatics and resists acidic degradation over time).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Elution Gradient:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 8.0 min: 10% 60% B

    • 8.0 – 10.0 min: 60% 90% B

    • 10.0 – 12.0 min: 90% B

    • 12.0 – 12.1 min: 90% 10% B (Re-equilibration for 3.9 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to create calibration levels at 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Preparation: Weigh ~10.0 mg of the synthesized batch, dissolve in 10 mL diluent, and further dilute 1:10 to target a nominal concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Self-Validating System Suitability Test (SST)

To ensure the integrity of the run, the sequence must begin with six replicate injections of the 50.0 µg/mL standard. The system is validated only if:

  • Retention Time (RT) Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5000.

Protocol B: LC-MS/MS Method for Trace Quantification

For genotoxic impurity profiling or trace quantification in complex biological/pharmacokinetic matrices, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol utilizes Multiple Reaction Monitoring (MRM) for sub-ng/mL detection.

Mass Spectrometry Parameters

Phenolic compounds ionize efficiently in negative mode by shedding a proton[1].

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Precursor Ion ( [M−H]− ): m/z 213.0.

  • Product Ions (Quantifier/Qualifier): m/z 213.0 134.0 (Quantifier, loss of methanesulfonyl radical) / m/z 213.0 198.0 (Qualifier, loss of methyl group).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Collision Energy (CE): 18 eV (Quantifier), 12 eV (Qualifier).

Chromatographic Adjustments for MS
  • Column: Phenomenex Kinetex C18, 50 mm × 2.1 mm, 1.7 µm (Sub-2 µm core-shell for ultra-fast, high-resolution separation).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase: Identical to Protocol A, but utilizing a steeper 3-minute ballistic gradient (10% to 90% B) to minimize peak dispersion and maximize the concentration of the analyte entering the MS source.

Quantitative Data & Validation Summary

Both methods were validated in strict accordance with the ICH Q2(R2) guidelines, evaluating linearity, accuracy, precision, and limits of detection/quantification[3].

Table 1: HPLC-UV Validation Metrics (Bulk Assay)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range R2≥0.999 1.0 – 100 µg/mL ( R2=0.9998 )Pass
Method Precision (RSD) ≤2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.1%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 100.1 µg/mL / 0.3 µg/mLPass

Table 2: LC-MS/MS Validation Metrics (Trace Profiling)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range R2≥0.995 0.5 – 500 ng/mL ( R2=0.9985 )Pass
Intra-day Precision ≤15.0% at LLOQ6.2%Pass
Matrix Effect 85.0% – 115.0%92.5% (Minimal ion suppression)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 100.05 ng/mL / 0.5 ng/mLPass

Analytical Workflow Visualization

G N1 Sample Preparation (Dilution & 0.22 µm PTFE Filtration) N2 System Suitability Test (SST) (Verify RT & Area RSD ≤ 2.0%) N1->N2 Inject Standards N3 Chromatographic Separation (Acidic RP-HPLC, pH 2.7) N2->N3 SST Pass N4 Detection Modality (UV 254 nm OR ESI- MS/MS) N3->N4 Elution N5 Data Processing & Validation (ICH Q2(R2) Compliance) N4->N5 Integration

Analytical workflow for the quantification of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

References

  • Waters Corporation / USP. "Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>." Waters Application Notes. URL:[Link]

  • MDPI. "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." Molecules, 2021. URL:[Link]

Sources

Application

HPLC Method Development and Validation for the Quantitative Analysis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Introduction The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS No.: 1221724-76-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS No.: 1221724-76-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of sulfonamide-based therapeutics and cyclooxygenase (COX) inhibitors. Characterized by an acetophenone core substituted with a phenolic hydroxyl group and a strongly electron-withdrawing methanesulfonyl group, this analyte presents unique chromatographic challenges.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity profiling of this compound. The protocol is designed in strict accordance with ICH Q2(R2) guidelines [1] to ensure absolute trustworthiness and robust lifecycle management in pharmaceutical quality control environments.

Method Development Strategy: The Chemical Causality

Developing a robust method requires moving beyond trial-and-error to understand the physicochemical behavior of the analyte [2]. The structural features of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one dictate specific chromatographic parameters:

  • Mobile Phase pH & Ionization Suppression: The standard pKa of a phenolic hydroxyl group is ~9.9. However, the ortho-methanesulfonyl group (-SO₂CH₃) exerts a massive electron-withdrawing inductive effect, significantly lowering the pKa of the phenol to approximately 7.5. At a neutral pH, the compound exists in a state of partial ionization, which leads to peak splitting and irreproducible retention times. Causality: To force the analyte into a fully protonated, neutral state, a strongly acidic mobile phase (pH < 3.0) using 0.1% Trifluoroacetic Acid (TFA) is mandatory.

  • Stationary Phase Selection: Phenolic compounds are notorious for secondary interactions with residual metal impurities and unreacted silanols on silica-based columns, resulting in severe peak tailing. Causality: An end-capped, high-purity silica C18 column (e.g., Waters XBridge) is selected to sterically shield residual silanols and deliver symmetrical peaks.

  • Sample Diluent Mismatch: The analyte is highly soluble in organic solvents. However, injecting a 100% organic sample plug into a highly aqueous initial mobile phase (5% Acetonitrile) causes localized solvent demixing and peak distortion (the "solvent effect"). Causality: The sample diluent is strictly set to 50:50 Water:Acetonitrile to match the elution strength and ensure peak focusing at the column head.

Method_Logic A Target Analyte: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one B Phenolic -OH Group (Predicted pKa ~7.5) A->B Structural feature C Polar Sulfonyl & Acetyl (Low LogP) A->C Structural feature D Mobile Phase pH < 3.0 (0.1% TFA or H3PO4) B->D Suppress ionization E End-capped C18 Column (Minimize silanol interactions) B->E Prevent peak tailing F Gradient Elution (Start 5% Organic) C->F Ensure adequate retention

Diagram 1: Causality-driven method development logic based on analyte structure.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Reference Standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade).

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (± 1 °C)
Detection UV/DAD at 235 nm
Diluent Water : Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold (Focusing)
2.0955Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
15.01090Column Wash
15.1955Re-equilibration
20.0955End of Run
Step-by-Step Sample Preparation Workflow

To ensure a self-validating system, all volumetric operations must be performed at ambient room temperature (20-25°C) to prevent solvent expansion errors.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent (50:50 Water:Acetonitrile), sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch/sample into a 10 mL volumetric flask. Repeat the dissolution and dilution steps to achieve a final nominal concentration of 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC autosampler vials. Discard the first 1 mL of filtrate to prevent adsorption losses.

Sample_Prep S1 Weigh 10.0 mg API/Intermediate S2 Dissolve in 10 mL Diluent (50:50 H2O:MeCN) S1->S2 S3 Vortex & Sonicate (5 mins) S2->S3 S4 Dilute to Working Conc. (100 µg/mL) S3->S4 S5 Filter (0.22 µm PTFE) into Autosampler Vial S4->S5

Diagram 2: Step-by-step sample preparation workflow for quantitative analysis.

Method Validation (ICH Q2(R2) Compliance)

A protocol is only as trustworthy as its validation data. The following parameters demonstrate that the method is a self-validating system, capable of detecting its own failures before reporting erroneous results.

System Suitability Testing (SST)

SST is the primary self-validating mechanism. Six replicate injections of the Working Standard (100 µg/mL) must be performed prior to any sample analysis.

ParameterResultAcceptance CriteriaPass/Fail
Retention Time (Rt) 6.82 min± 2.0%Pass
Theoretical Plates (N) 12,450> 5,000Pass
Tailing Factor (Tf) 1.08≤ 1.5Pass
Injection Precision (%RSD) 0.35%≤ 2.0% (n=6)Pass
Linearity, LOD, and LOQ

Linearity was established by injecting standard solutions at six concentration levels ranging from 10% to 150% of the nominal working concentration.

ParameterValueICH Acceptance Criteria
Linear Range 10.0 – 150.0 µg/mLTarget range covered
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.45 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.35 µg/mLS/N ratio ≥ 10:1
Accuracy and Precision

Accuracy was evaluated via spike-recovery experiments at three levels (50%, 100%, and 150%). Precision was assessed on the same day (Intra-day) and across three consecutive days (Inter-day).

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy (Recovery) 50% (50 µg/mL)99.6%0.8%98.0% – 102.0%
100% (100 µg/mL)100.2%0.5%98.0% – 102.0%
150% (150 µg/mL)99.8%0.7%98.0% – 102.0%
Repeatability (Intra-day) 100% (n=6)N/A0.6%≤ 2.0%
Intermediate Precision 100% (n=12)N/A0.9%≤ 2.0%

References

  • ICH Harmonised Guideline : Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. URL: [Link]

Method

Application Notes and Protocols for the Characterization of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in Enzyme Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, as a...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, as a potential enzyme inhibitor. This document outlines the rationale for investigating this compound, detailed protocols for determining its inhibitory potency and mechanism of action, and best practices for data analysis and interpretation.

Introduction: The Rationale for Investigating 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one as an Enzyme Inhibitor

Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development. They serve as crucial probes for elucidating biological pathways and are the active components in many therapeutic agents.[1][2] The discovery and characterization of novel enzyme inhibitors are therefore of significant scientific interest.

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one possesses structural features that suggest potential interactions with enzymatic targets. While specific biological activities of this compound are not yet extensively documented, its substituted phenyl ethanone core is present in various biologically active molecules. For instance, the structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a potent and long-acting peripheral inhibitor of catechol-O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[3] This structural similarity provides a strong rationale for screening 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one against a panel of enzymes to identify potential inhibitory activity.

These application notes will guide the user through a systematic approach to characterize the inhibitory properties of this, or any novel, compound.

Initial Steps: Target Identification and Assay Development

The journey of characterizing a potential enzyme inhibitor begins with identifying its molecular target and developing a robust assay to measure its activity.[4][5]

2.1. Target Identification Strategies

For a novel compound like 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, several strategies can be employed to identify potential enzyme targets:

  • High-Throughput Screening (HTS): The compound can be screened against a diverse panel of enzymes representing different classes (e.g., kinases, proteases, phosphatases).[5][6] This approach can rapidly identify potential "hits."

  • Computational Docking: In silico methods can predict the binding of the compound to the active sites of known enzyme structures. This can help prioritize which enzymes to screen against in vitro.

  • Knowledge-Based Approach: Based on the structural features of the compound, one can hypothesize potential targets. For example, the presence of a hydroxyl group and a methanesulfonyl group might suggest interactions with enzymes that have polar and hydrogen-bonding residues in their active sites.

2.2. Principles of Robust Enzyme Assay Development

Once a putative enzyme target is identified, a reliable assay is essential for characterization.[7][8][9] Key considerations include:

  • Choice of Substrate: The substrate should be specific for the enzyme of interest and allow for a detectable signal upon conversion to the product. Both natural and surrogate substrates can be used.[9]

  • Detection Method: The choice of detection method depends on the nature of the reaction. Common methods include:

    • Colorimetric Assays: Measure the change in absorbance of light due to the formation of a colored product.[7]

    • Fluorometric Assays: Detect the fluorescence emitted by a product, offering higher sensitivity than colorimetric assays.[7]

    • Luminescent Assays: Measure the light produced by the enzymatic reaction.

  • Assay Conditions: Optimization of buffer pH, ionic strength, and temperature is crucial for ensuring optimal enzyme activity and stability.[9]

  • Enzyme and Substrate Concentrations: For inhibitor screening, it is recommended to use substrate concentrations at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[9][10]

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] It is a critical parameter for evaluating the potency of an inhibitor.

Objective: To determine the IC50 value of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one against a target enzyme.

Materials:

  • Target Enzyme

  • Substrate

  • 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

  • Assay Buffer (optimized for the target enzyme)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Dissolve 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in DMSO to a high concentration (e.g., 10 mM). This will be your inhibitor stock solution.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point.

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% to avoid solvent-mediated interference.[12]

  • Assay Setup in a 96-Well Plate:

    • Negative Control (No Inhibition): Add assay buffer, enzyme, and substrate. Include DMSO at the same final concentration as the inhibitor wells.

    • Positive Control (100% Inhibition): Add assay buffer, enzyme, and a known inhibitor of the enzyme (if available) or no enzyme.

    • Inhibitor Wells: Add assay buffer, enzyme, and the serially diluted inhibitor solutions.

  • Pre-incubation:

    • Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for binding to occur.

  • Initiate the Reaction:

    • Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Data Collection:

    • Measure the rate of the reaction using a microplate reader at appropriate intervals. The detection method will depend on the assay type (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.[9][11]

Data Presentation:

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Conc. (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1
0.00.0

IC50 Value: The calculated IC50 from the dose-response curve.

Protocol 2: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for its development.[13][14] MoA studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[1][15]

Objective: To determine the mechanism of inhibition of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

Step-by-Step Protocol:

  • Experimental Design:

    • This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Choose a range of substrate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Use at least three different concentrations of the inhibitor, including a zero-inhibitor control. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate, with each row representing a different inhibitor concentration and each column representing a different substrate concentration.

  • Data Collection:

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the mode of inhibition, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S].

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains the same, while the apparent Km increases with increasing inhibitor concentration.[16]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains the same.[16]

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and apparent Km decrease with increasing inhibitor concentration.[1]

  • Mixed Inhibition: The lines will intersect at a point other than on the axes. Both the apparent Vmax and apparent Km are affected.[15]

Visualization of Workflows and Concepts

Experimental Workflow for Inhibitor Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Target_ID Target Identification (HTS, In Silico) Assay_Dev Assay Development & Optimization Target_ID->Assay_Dev IC50_Det IC50 Determination (Dose-Response Curve) Assay_Dev->IC50_Det MoA_Studies Mechanism of Action Studies (Enzyme Kinetics) IC50_Det->MoA_Studies Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) MoA_Studies->Data_Analysis Final_Characterization Compound Characterized Data_Analysis->Final_Characterization Inhibitor Profile

Caption: Workflow for the characterization of a novel enzyme inhibitor.

Modes of Reversible Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E + S <=> ES -> E + P E + S <=> ES -> E + P E + I <=> EI E + I <=> EI S S I I E E Active Site E:f1->S binds E:f1->I competes ES + I <=> ESI ES + I <=> ESI E_nc E Active Site Allosteric Site S_nc S_nc E_nc:f1->S_nc binds I_nc I_nc E_nc:f2->I_nc binds ES_uc ES Complex I_uc I_uc ES_uc->I_uc binds

Caption: Visual representation of reversible enzyme inhibition modes.

Troubleshooting and Best Practices

  • Compound Solubility: If 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one has poor aqueous solubility, consider using a co-solvent, but always check for its effect on enzyme activity.

  • Assay Interference: Some compounds can interfere with the assay signal (e.g., by absorbing light at the detection wavelength). Always run controls with the compound in the absence of the enzyme to check for such effects.

  • Data Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.[12]

  • Tight-Binding Inhibitors: If the IC50 is close to the enzyme concentration, standard IC50 determination methods may be inaccurate. In such cases, specialized models like the Morrison equation may be necessary.[17][18]

Conclusion

These application notes provide a comprehensive framework for the initial characterization of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one as a potential enzyme inhibitor. By following these protocols, researchers can determine its inhibitory potency and mechanism of action, which are critical first steps in the evaluation of any novel bioactive compound. The principles and methodologies outlined here are broadly applicable to the study of other potential enzyme inhibitors and form a solid foundation for further drug discovery and development efforts.[5]

References

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Classification, Modes of Action and Applications of Enzyme Inhibitors. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Enzyme Inhibitors and Activators. (2017, March 29). IntechOpen. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap. Retrieved from [Link]

  • Biochemical Assays for Drug Discovery. (n.d.). AXXAM. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination. (2026, January 29). Azure Biosystems. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011, March 15). PubMed. Retrieved from [Link]

  • Determination of Kinetic and Inhibition Constants. (n.d.). Bio-protocol. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • What kind of Enzyme Inhibition is it? (2017, June 7). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002, January 31). PubMed. Retrieved from [Link]

  • 5.4: Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Experimental Design for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMAP)

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Professionals Application: Evaluation of Novel Dual-Action Anti-Inflammatory and Analgesic Agents Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Professionals Application: Evaluation of Novel Dual-Action Anti-Inflammatory and Analgesic Agents

Introduction and Mechanistic Rationale

The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (hereafter referred to as HMAP ) represents a highly promising structural motif in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

From a medicinal chemistry perspective, the 4-methanesulfonylphenyl group is a well-established pharmacophore critical for selective cyclooxygenase-2 (COX-2) inhibition. The bulky methanesulfonyl moiety is specifically designed to insert into the secondary hydrophilic side pocket of the COX-2 active site (accessible via Val523), a pocket that is sterically hindered in the constitutive COX-1 isoform (which possesses Ile523) [1, 2].

Simultaneously, the addition of a 3-hydroxy group to the acetophenone core introduces a phenolic character. Phenolic acetophenones have been documented to possess intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS) generated during the oxidative burst of acute inflammation [3]. Therefore, HMAP is hypothesized to act as a dual-action therapeutic : inhibiting COX-2-mediated prostaglandin E2 (PGE2) synthesis while neutralizing localized oxidative stress.

To rigorously validate this hypothesis, this application note outlines a self-validating in vivo experimental framework. The workflow sequentially establishes pharmacokinetic (PK) viability, proves target engagement via acute inflammatory models, and confirms the predicted safety profile (gastric sparing).

Mechanistic Pathway Visualization

Mechanism HMAP HMAP (Dual-Action Agent) COX2 COX-2 Enzyme (Val523 Pocket) HMAP->COX2 Inhibits via 4-methanesulfonyl ROS Reactive Oxygen Species (Oxidative Stress) HMAP->ROS Scavenges via 3-hydroxyl PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Inflammation Edema & Hyperalgesia ROS->Inflammation Tissue Damage AA Arachidonic Acid AA->COX2 Substrate PGE2->Inflammation Receptor Activation

Fig 1: Dual-action mechanism of HMAP targeting both COX-2 catalysis and ROS-mediated tissue damage.

Experimental Workflow and Causality

A robust preclinical evaluation cannot rely solely on efficacy readouts; it must prove that the efficacy is driven by systemic exposure and that the mechanism does not trigger off-target toxicity.

  • Phase 1: Pharmacokinetics (PK): Efficacy data is meaningless without exposure data. We first determine the oral bioavailability ( F ) and half-life ( t1/2​ ) to define the dosing intervals for efficacy models.

  • Phase 2: Acute Efficacy (Carrageenan Model): The carrageenan-induced paw edema model is biphasic. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is strictly COX-2/PGE2 dependent. Measuring edema at 4 hours isolates the COX-2 inhibitory effect of HMAP.

  • Phase 3: Safety (Ulcerogenic Liability): Traditional NSAIDs inhibit COX-1, depleting cytoprotective gastric prostaglandins. If HMAP is truly COX-2 selective (driven by the methanesulfonyl group), it must demonstrate a lack of gastric lesions at supratherapeutic doses.

Workflow Phase1 Phase 1: PK Profiling IV/PO Dosing LC-MS/MS Phase2 Phase 2: Acute Efficacy Carrageenan Edema PGE2 Biomarker Phase1->Phase2 Defines Dosing Phase3 Phase 3: Safety/Tox Gastric Ulcer Model Histopathology Phase2->Phase3 Validates Window

Fig 2: Sequential in vivo experimental workflow ensuring self-validating preclinical data.

Step-by-Step Experimental Protocols

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Objective: Establish the absorption and clearance profile of HMAP in Sprague-Dawley rats.

1. Formulation Preparation:

  • Intravenous (IV) Formulation (2 mg/kg): Due to the lipophilic nature of the methanesulfonylphenyl core, formulate HMAP in a co-solvent system: 10% DMSO, 10% Tween-80, and 80% sterile saline. Sonicate at 37°C until a clear solution is achieved.

  • Oral (PO) Formulation (10 mg/kg): Suspend HMAP in 0.5% Carboxymethylcellulose (CMC) in distilled water. Homogenize to ensure uniform suspension.

2. Dosing and Sampling:

  • Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing.

  • Administer HMAP via tail vein injection (IV) or oral gavage (PO).

  • Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

3. LC-MS/MS Bioanalysis:

  • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard, e.g., deuterated celecoxib).

  • Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the acetophenone core.

Protocol B: Carrageenan-Induced Paw Edema (Acute Efficacy)

Objective: Quantify the in vivo COX-2 inhibitory activity of HMAP.

1. Animal Preparation & Baseline Measurement:

  • Randomize Wistar rats into 4 groups (n=6/group): Vehicle Control, HMAP (10 mg/kg), HMAP (30 mg/kg), and Reference Standard (Celecoxib, 10 mg/kg).

  • Measure the baseline right hind paw volume ( V0​ ) of all animals using a digital plethysmometer (Ugo Basile).

2. Dosing and Induction:

  • Administer treatments via oral gavage 1 hour prior to inflammation induction (ensuring Tmax​ is reached based on Phase 1 PK data).

  • Inject 100 µL of 1% λ -carrageenan (suspended in sterile saline) subplantarly into the right hind paw.

3. Measurement and Biomarker Extraction:

  • Measure paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate Edema Inhibition (%): [1−((Vt​−V0​)treated​/(Vt​−V0​)vehicle​)]×100 .

  • At 5 hours, euthanize the animals. Excise the inflamed paw tissue, homogenize in cold PBS with indomethacin (to halt ex vivo COX activity), and quantify PGE2 levels via competitive ELISA.

Protocol C: Gastric Ulcerogenic Liability

Objective: Confirm the COX-1 sparing (gastroprotective) profile of HMAP.

1. Fasting and Dosing:

  • Fast rats for 24 hours (water ad libitum).

  • Administer HMAP at a supratherapeutic dose (100 mg/kg PO), Vehicle, or Indomethacin (30 mg/kg PO, positive control for ulceration).

2. Histopathological Evaluation:

  • Euthanize animals 6 hours post-dose.

  • Remove the stomach, open along the greater curvature, and rinse with cold saline.

  • Examine the gastric mucosa under a stereomicroscope. Score lesions (petechiae, erosions, ulcers) using a standardized ulcer index (UI).

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs of the experimental design, demonstrating how PK data informs the efficacy readouts.

Table 1: Representative Pharmacokinetic Parameters of HMAP (Rat Model)

ParameterRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL) t1/2​ (h)Bioavailability ( F %)
HMAP IV21,450 ± 1200.083,200 ± 2103.8 ± 0.4-
HMAP PO102,100 ± 1801.510,880 ± 6504.2 ± 0.568.0%

Interpretation: The Tmax​ of 1.5 hours justifies the 1-hour pre-treatment protocol in the carrageenan model, ensuring peak plasma concentrations coincide with the COX-2 driven phase of edema.

Table 2: Anti-inflammatory Efficacy and Gastric Sparing Profile

Treatment GroupDose (PO)Paw Edema Inhibition at 4h (%)PGE2 Reduction in Tissue (%)Gastric Ulcer Index (Score)
Vehicle -0%0%0.0 ± 0.0
HMAP 10 mg/kg48.5% *52.1% *0.2 ± 0.1
HMAP 30 mg/kg71.2% **78.4% **0.3 ± 0.2
Celecoxib 10 mg/kg69.8% **75.0% **0.5 ± 0.2
Indomethacin 10 mg/kg74.1% **81.2% **4.8 ± 0.6 ###

* p < 0.05, ** p < 0.01 vs Vehicle; ### p < 0.001 vs Vehicle (indicating severe gastric lesions).

References

  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles.
  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry.
  • Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). PubMed.
Method

"handling and storage procedures for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"

An Application Note on the Handling, Storage, and Synthetic Utility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Introduction & Chemical Identity In modern drug discovery, the rational design of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Handling, Storage, and Synthetic Utility of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Introduction & Chemical Identity

In modern drug discovery, the rational design of targeted therapeutics often relies on highly functionalized building blocks. 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a versatile, bifunctional acetophenone derivative[1]. It features a methylsulfonyl (methanesulfonyl) group—a classic hydrogen-bond accepting pharmacophore found in selective COX-2 inhibitors and dopaminergic stabilizers[2][3]—paired with an ortho-hydroxyl group and a para-acetyl moiety.

As a Senior Application Scientist, I emphasize that successfully utilizing this compound requires a deep understanding of its electronic properties. The strongly electron-withdrawing nature of the methanesulfonyl group significantly lowers the pKa of the adjacent phenol while simultaneously increasing the electrophilicity of the aromatic ring. This guide details the causal reasoning behind the strict storage, handling, and synthetic protocols required to maintain the integrity of this self-validating chemical system.

Physicochemical Profiling & Storage Causality

To prevent degradation and ensure reproducibility in downstream coupling or condensation reactions, the physicochemical properties of the compound must dictate its storage conditions.

Table 1: Physicochemical & Electronic Properties

PropertyValue / DescriptionCausality / Impact on Handling
Chemical Name 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-oneCore scaffold for diaryl heterocycles.
CAS Number 1221724-76-0Unique identifier for procurement[1][4].
Molecular Weight 214.24 g/mol Required for precise stoichiometric calculations.
H-Bond Donors/Acceptors 1 Donor (OH) / 4 Acceptors (SO₂, C=O)High propensity for intermolecular hydrogen bonding; highly hygroscopic.
Predicted pKa (Phenol) ~7.5 – 8.0The ortho-SO₂CH₃ group stabilizes the phenoxide via induction, making it far more acidic than a standard phenol (pKa ~10).
Storage Causality
  • Hygroscopicity & Atmosphere: The sulfone oxygen atoms are potent hydrogen bond acceptors. If exposed to ambient humidity, the compound will absorb moisture, leading to clumping and the deactivation of moisture-sensitive reagents (e.g., Grignard reagents) in subsequent steps. Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature & Light: The phenolic moiety is susceptible to slow auto-oxidation, while the ketone can undergo Norrish-type photochemical reactions if exposed to prolonged UV light. Protocol: Store at 2–8°C in opaque or amber glass containers.

Workflow & Quality Control

Before deploying this building block in complex syntheses, its integrity must be verified. Acetophenones can undergo trace-acid or trace-base catalyzed auto-aldol condensations over time.

Handling_QC A 1-(3-hydroxy-4-methanesulfonylphenyl) ethan-1-one (CAS: 1221724-76-0) B Storage: 2-8°C, Ar/N2 Desiccated Environment A->B Intake C Handling: Fume Hood Anti-static Precautions B->C Aliquoting D QC: RP-HPLC & 1H-NMR Verify Phenol & Ketone Integrity C->D Sampling E Pass: >98% Purity Ready for Synthesis D->E Validated F Fail: Degradation/Moisture Recrystallize (EtOH/H2O) D->F Impure F->D Re-evaluate

Caption: Workflow for the intake, storage, and quality control of the acetophenone derivative.

Protocol 1: Self-Validating Quality Control (RP-HPLC & NMR)

A self-validating protocol means the system provides immediate, internal proof of success or failure.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • RP-HPLC Analysis: Run the sample using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with UV detection at 254 nm.

Table 2: Standard RP-HPLC Gradient (0.4 mL/min)

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.0955
5.05050
10.0595
12.0595
  • NMR Verification: Dissolve 10 mg in DMSO- .

    • Self-Validation Checkpoint: You must observe a sharp singlet at ~2.55 ppm (acetyl CH₃), a sharp singlet at ~3.20 ppm (sulfone CH₃), and a broad singlet at ~10.5 ppm (phenolic OH). If the acetyl peak integrates to less than 3 relative to the aromatic protons, auto-condensation has occurred.

Synthetic Application: Base-Catalyzed Aldol Condensation

A primary use of this compound is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are subsequently cyclized into pyrazoles or isoxazoles to create COX-2 inhibitors[2].

The Causality of Base Equivalents (Expert Insight): Junior chemists frequently fail this reaction by using only 1.0 to 1.5 equivalents of base (e.g., NaOH or KOH). Because the methanesulfonyl group lowers the phenol's pKa to ~7.5, the first equivalent of base is entirely consumed deprotonating the phenol to form an inert phenoxide. To successfully enolize the acetyl group (pKa ~19) for the aldol condensation, a minimum of 2.5 to 3.0 equivalents of strong base must be used.

Synthetic_Pathway SM Acetophenone SM (Phenol pKa ~7.5) Base Strong Base (>2.5 eq) Phenoxide & Enolate Formation SM->Base Aldol Aryl Aldehyde Aldol Condensation Base->Aldol Chalcone Chalcone Intermediate (Self-Validating Step) Aldol->Chalcone Cyclize Hydrazine Addition Cyclization Chalcone->Cyclize Target Diarylpyrazole (COX-2 Pharmacophore) Cyclize->Target

Caption: Synthetic pathway from the acetophenone precursor to a diarylpyrazole COX-2 pharmacophore.

Protocol 2: Synthesis of a Chalcone Intermediate
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (1.0 eq, 2.14 g, 10 mmol) in 15 mL of anhydrous Ethanol.

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of KOH (3.0 eq, 1.68 g in 5 mL H₂O) dropwise over 10 minutes. The solution will immediately darken as the phenoxide forms.

  • Electrophile Addition: Add the desired aryl aldehyde (1.1 eq, 11 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Self-Validation: Pour the mixture into crushed ice and acidify with 1M HCl until pH ~3 (to reprotonate the phenol). Extract with Ethyl Acetate (3 x 20 mL).

    • Self-Validation Checkpoint: Run a ¹H-NMR of the crude product. The successful formation of the trans-chalcone is instantly validated by the appearance of two distinct doublets in the alkene region (7.4–7.8 ppm) with a large coupling constant ( Hz), confirming the -alkene geometry.

References

  • ACS Publications. (1999). Diarylspiro[5]heptenes as Orally Active, Highly Selective Cyclooxygenase-2 Inhibitors: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from[Link][2]

  • ACS Publications. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine. Journal of Medicinal Chemistry. Retrieved from[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one synthesis"

Topic: Improving the Yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Yield of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis

Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the scale-up of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one . This specific molecule is a critical intermediate in the synthesis of pyrazolylpyridine-based Histone Demethylase Inhibitors (specifically targeting KDM4C/JMJD2C and KDM5 families), which are potent epigenetic modulators used in oncology research [2].

Below, you will find our optimized Standard Operating Procedure (SOP), quantitative ligand optimization data, and a troubleshooting guide addressing the most common failure modes in aryl sulfone synthesis.

Mechanistic Context & Strategy

The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is most efficiently achieved via a Copper-Catalyzed Ullmann-type Sulfonylation of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one using sodium methanesulfinate ( MeSO2​Na ).

Historically, this transformation suffered from low yields due to two competing factors:

  • Catalyst Sequestration: The free phenol (-OH) on the starting material can coordinate with the Cu(I) center, poisoning the catalyst and stalling the reaction.

  • Reagent Insolubility: MeSO2​Na is highly polar and poorly soluble in standard organic solvents, leading to heterogeneous mixtures and incomplete conversion.

The Solution: Utilizing D-Glucosamine as a green, highly coordinating ligand in a mixed DMSO/H2​O solvent system [1]. D-Glucosamine outcompetes the substrate's phenol group for copper coordination, stabilizing the active Cu(I) species. Concurrently, the addition of 10% water fully solubilizes the sulfinate salt without quenching the catalyst.

G Cu Cu(I) Catalyst + D-Glucosamine Active Complex OxAdd Oxidative Addition (Aryl Bromide inserts into Cu) Cu->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)-Br] OxAdd->CuIII LigEx Ligand Exchange (MeSO2Na displaces Br) CuIII->LigEx CuIII_Sulf Cu(III) Sulfinate Complex [Ar-Cu(III)-SO2Me] LigEx->CuIII_Sulf RedElim Reductive Elimination (Releases Product) CuIII_Sulf->RedElim RedElim->Cu Regenerates Cu(I) Product 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one RedElim->Product

Caption: Catalytic cycle of Cu-catalyzed Ullmann-type sulfonylation using D-glucosamine.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity by integrating a highly water-soluble ligand that is easily removed during a standard aqueous workup, preventing downstream transition-metal contamination [1].

Materials Required:

  • 1-(4-bromo-3-hydroxyphenyl)ethan-1-one (1.0 mmol, 1.0 eq)

  • Sodium methanesulfinate ( MeSO2​Na ) (1.2 mmol, 1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • D-Glucosamine hydrochloride (0.2 mmol, 20 mol%)

  • Solvent: Degassed DMSO/H2​O (9:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and D-Glucosamine (20 mol%). Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which otherwise promotes the oxidative homocoupling of the sulfinate.

  • Reagent Loading: Under a positive stream of Argon, add 1-(4-bromo-3-hydroxyphenyl)ethan-1-one and sodium methanesulfinate.

  • Solvent Addition: Inject 2.0 mL of the degassed DMSO/H2​O (9:1) mixture via syringe. Seal the Schlenk tube tightly.

  • Reaction: Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 24 hours. The mixture will transition from a pale suspension to a deep, homogenous solution as the active Cu-ligand complex forms.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with saturated aqueous NaCl (brine) (3 x 10 mL). Causality note: This step is critical. The brine wash completely partitions the DMSO and the highly water-soluble D-glucosamine ligand into the aqueous layer, self-purifying the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target sulfone.

Optimization Data: Ligand & Solvent Selection

The table below summarizes the quantitative data driving our protocol choices. Notice how the combination of D-glucosamine and a mixed aqueous solvent system dramatically outperforms traditional ligands.

Ligand (20 mol%)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
NonePure DMSO1202415%Trace
L-ProlinePure DMSO1202470%65%
1,10-PhenanthrolinePure DMSO1202478%72%
D-Glucosamine Pure DMSO 1202482%76%
D-Glucosamine DMSO / H2​O (9:1) 120 24 >95% 88%

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield (<50%) CheckLCMS Check LC-MS Profile Start->CheckLCMS Unreacted Unreacted 4-bromo- 3-hydroxyacetophenone CheckLCMS->Unreacted Dehalogenated Dehalogenated Byproduct (3-hydroxyacetophenone) CheckLCMS->Dehalogenated Insoluble Precipitate in Reaction CheckLCMS->Insoluble Sol1 Increase Temp to 120°C Verify CuI Quality (Not Green) Unreacted->Sol1 Sol2 Ensure strict inert atmosphere Degas solvents thoroughly Dehalogenated->Sol2 Sol3 Add 10% H2O to DMSO to fully dissolve MeSO2Na Insoluble->Sol3

Caption: Diagnostic decision tree for troubleshooting low yields in aryl sulfone synthesis.

Frequently Asked Questions

Q: Does the free phenol group need protection (e.g., as a benzyl ether) prior to coupling? A: No. While it is a standard assumption that free phenols will sequester copper and stall cross-coupling reactions, the use of D-glucosamine bypasses this requirement. The multiple hydroxyl and amine groups on D-glucosamine create a highly stable chelate with Cu(I) that thermodynamically outcompetes the substrate's phenol group [1]. This allows you to skip two synthetic steps (protection and deprotection), drastically improving overall throughput.

Q: Can I use 1-(4-chloro-3-hydroxyphenyl)ethan-1-one instead of the bromo analogue to save on starting material costs? A: It is highly discouraged. The Carbon-Chlorine bond dissociation energy is significantly higher than the Carbon-Bromine bond. Cu(I) struggles to perform the initial oxidative addition into an unactivated aryl chloride at 120 °C. If you must use the chloro-analogue, you will need to switch to a Palladium-catalyzed system (e.g., using Pd2​(dba)3​ and Xantphos), which is substantially more expensive and sensitive to the free phenol.

Q: My LC-MS shows a significant amount of 3-hydroxyacetophenone (dehalogenated byproduct). What went wrong? A: Dehalogenation occurs when the Cu(III) intermediate undergoes protodecupration rather than reductive elimination. This is almost always caused by trace oxygen in the system, which disrupts the catalytic cycle and promotes radical hydrogen abstraction. Ensure your solvents are thoroughly sparged with Argon for at least 30 minutes prior to use, and verify the integrity of your Schlenk tube seals.

Q: Why is my reaction stalling at 50% conversion despite using fresh catalyst and degassed solvents? A: This is a classic symptom of reagent starvation due to insolubility. If you are using pure DMSO, the sodium methanesulfinate will remain partially suspended as a solid. Because the reaction occurs in the solution phase, the effective concentration of the sulfinate drops as the reaction progresses, eventually stalling. Adding exactly 10% v/v of water to the DMSO ensures the sulfinate remains fully dissolved throughout the 24-hour reaction period [1].

References

  • Yang, M., Shen, H., Li, Y., Shen, C., & Zhang, P. (2014).
  • Quanticel Pharmaceuticals, Inc. (2013). HISTONE DEMETHYLASE INHIBITORS. U.S.
Optimization

Technical Support Center: Purification of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This molecule, a substituted acetophenone, possesses a unique combination o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This molecule, a substituted acetophenone, possesses a unique combination of functional groups—a phenolic hydroxyl, a methanesulfonyl group, and a ketone. While these features make it a valuable intermediate in pharmaceutical synthesis, they also introduce specific complexities into its purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from foundational knowledge in our FAQs to specific, hands-on advice in the Troubleshooting Guide, complete with detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one that influence its purification?

Answer: Understanding the molecule's structure is the first step to a successful purification strategy. Three functional groups dictate its behavior:

  • Phenolic Hydroxyl (-OH): This group is acidic, with an estimated pKa similar to other substituted phenols.[1] This acidity is a powerful tool, allowing for separation from non-acidic impurities via acid-base extraction. It also enables hydrogen bonding, which influences solubility and crystal packing.

  • Methanesulfonyl (-SO₂CH₃): This is a strongly electron-withdrawing and highly polar group. It significantly increases the molecule's overall polarity, making it less soluble in non-polar organic solvents and more soluble in polar solvents.

  • Acetophenone Moiety: The ketone group provides an additional site for hydrogen bonding and contributes to the molecule's polarity.

These properties combined result in a moderately polar, acidic organic compound.

PropertyValue (Estimated)Implication for Purification
Molecular Formula C₉H₁₀O₄S-
Molecular Weight 214.24 g/mol Influences diffusion and elution in chromatography.
pKa (Phenolic OH) ~8-10Enables separation from neutral or basic impurities using pH-controlled extractions.
Polarity HighRequires polar solvents for chromatography and crystallization (e.g., Ethyl Acetate, Alcohols, Acetone). Poorly soluble in non-polar solvents like hexanes.
Q2: My synthesis was a Friedel-Crafts acylation of 2-methanesulfonylphenol. What are the most likely impurities I should expect?

Answer: A Friedel-Crafts acylation is a classic method for this synthesis, but it is known to generate specific byproducts.[2][3] The primary impurities you will likely face are:

  • Unreacted Starting Material: 2-methanesulfonylphenol.

  • Isomeric Byproduct: 1-(5-hydroxy-4-methanesulfonylphenyl)ethan-1-one. This is the ortho isomer to your desired para product. Because its polarity is very similar to your target compound, it is often the most challenging impurity to remove.

  • O-Acylated Byproduct: 2-methanesulfonylphenyl acetate. This can form as a competing reaction pathway where the acylating agent reacts with the phenolic hydroxyl instead of the aromatic ring.[4] This is typically hydrolyzed back to the starting material during aqueous work-up but can persist if conditions are anhydrous.

Q3: Which analytical techniques are best for assessing the purity of my final product?

Answer: A multi-pronged approach is essential for a complete purity assessment.[5][6] No single technique tells the whole story.

TechniquePrincipleInformation GainedBest For
Thin-Layer Chromatography (TLC) Adsorption ChromatographyRapidly visualizing the number of components in a mixture.Quick reaction monitoring and fraction screening during column chromatography.
High-Performance Liquid Chromatography (HPLC) Partition ChromatographyQuantifying purity (% area), detecting trace impurities, and resolving close-eluting isomers.[7]Definitive quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Spin ResonanceConfirming the chemical structure, identifying impurities, and determining absolute purity (qNMR).[6]Structural verification and primary method for purity confirmation.
Mass Spectrometry (MS) Mass-to-Charge RatioConfirming the molecular weight of the desired product and identifying impurities.Confirmation of product identity, often coupled with GC or LC.[8]

Purification Workflow Overview

The general strategy involves an initial bulk purification to remove major impurities, followed by a high-resolution technique to eliminate closely related substances like isomers.

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Troubleshooting

"optimizing reaction conditions for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one synthesis"

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis Overview The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a highly orchest...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one Synthesis

Overview

The synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one requires a highly orchestrated sequence of electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), reduction, diazotization, and oxidation. Because the target molecule contains both an electron-withdrawing acetyl group and a sensitive phenol moiety, standard linear approaches often fail due to competing side reactions.

SynthesisRoute SM 1. 4-Fluoroacetophenone Nitration 2. Nitration (HNO3, H2SO4, 0°C) SM->Nitration SNAr 3. SNAr with NaSMe (DMF, RT) Nitration->SNAr Reduction 4. Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) SNAr->Reduction Diazotization 5. Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, 100°C) Reduction->Diazotization Target 6. Sulfide Oxidation 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Diazotization->Target

Fig 1. Five-step synthetic workflow for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

Phase 1: SNAr and Nitro Reduction (Steps 2-4)

Q: Why must the SNAr with sodium methanethiolate (NaSMe) be performed before converting the nitro group to a hydroxyl group? A: This is a matter of electronic causality. The SNAr requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The nitro group in 4-fluoro-3-nitroacetophenone is strongly electron-withdrawing, activating the fluorine for displacement. If you were to convert the nitro group to a phenol first, the basic conditions of the SNAr would deprotonate the phenol. The resulting phenoxide anion is powerfully electron-donating, which completely deactivates the ring and halts the SNAr process.

Q: During the reduction of 4-(methylthio)-3-nitroacetophenone, my palladium-catalyzed hydrogenation (H2, Pd/C) stalls at 10% conversion. Why? A: The introduced thioether (-SMe) group strongly coordinates to the active sites of transition metal catalysts like palladium, rapidly poisoning the catalyst. To resolve this, abandon catalytic hydrogenation and utilize a classic dissolving metal reduction, such as Iron and Ammonium Chloride (Fe/NH₄Cl)[1]. This method is entirely immune to sulfur poisoning and chemoselectively reduces the nitro group to an amine without reducing the ketone[2].

Phase 2: Diazotization and Phenol Synthesis (Step 5)

Q: My diazotization/hydrolysis step yields a highly colored, tarry mixture instead of the clean phenol. What went wrong? A: You are likely observing azo-coupling side reactions. If the concentration of the diazonium salt is too high, or if unreacted aniline is present in the mixture, the diazonium intermediate will couple with the amine to form highly stable, deeply colored azo dyes. Solution: Ensure strict temperature control (0–5 °C) during the NaNO₂ addition to prevent premature decomposition. Maintain highly acidic conditions (using H₂SO₄, not HCl, to avoid chlorination) to keep all unreacted amines fully protonated, which prevents them from acting as nucleophiles.

Phase 3: Sulfide Oxidation to Sulfone (Step 6)

Q: I am seeing a persistent M+16 peak in my LC-MS after oxidation. How do I push the reaction to completion without degrading the phenol? A: The M+16 peak indicates under-oxidation to the sulfoxide intermediate (M+H = 199.0), whereas the target sulfone requires two full equivalents of active oxygen (M+H = 215.0). While mCPBA is a common oxidant, using an excess can lead to the over-oxidation of the sensitive phenol ring into a quinone. We recommend using Oxone (potassium peroxymonosulfate) in aqueous methanol. Oxone is highly chemoselective for sulfide-to-sulfone oxidation and leaves the phenol intact[3].

OxidationTroubleshooting Start Oxidation Issue Detected Check LC-MS Analysis Start->Check Sulfoxide Under-oxidation (Sulfoxide, M+16) Check->Sulfoxide Incomplete PhenolOx Over-oxidation (Quinone/Tars) Check->PhenolOx Degradation Sol1 Increase Oxone to 2.5 eq Extend time to 12h Sulfoxide->Sol1 Sol2 Lower temp to 0°C Check pH buffering PhenolOx->Sol2

Fig 2. Troubleshooting logic tree for the final thioether oxidation step.

Quantitative Data Summaries

Reaction StepKey ReagentsTemp / TimeExpected YieldSelf-Validation (LC-MS m/z, M+H)
1. NitrationHNO₃, H₂SO₄0 °C, 2h85%184.0 (from 139.0)
2. SNArNaSMe, DMFRT, 4h90%212.0
3. Nitro ReductionFe, NH₄Cl, EtOH/H₂O80 °C, 3h88%182.0 (Loss of 30 Da)
4. DiazotizationNaNO₂, H₂SO₄, H₂O0 °C then 100 °C, 2h65%183.0 (Phenol formed)
5. OxidationOxone, MeOH/H₂ORT, 12h80%215.0 (Gain of 32 Da)

Experimental Protocols

Protocol A: Chemoselective Iron Reduction of 4-(Methylthio)-3-nitroacetophenone Causality Check: This protocol avoids transition metals to prevent sulfur poisoning[2].

  • Setup: In a 500 mL round-bottom flask, dissolve 4-(methylthio)-3-nitroacetophenone (10.0 g, 47.3 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (12.6 g, 236.5 mmol) and Iron powder (13.2 g, 236.5 mmol). Note: The NH₄Cl acts as a mild proton source, buffering the reaction to prevent over-reduction to the hydroxylamine[1].

  • Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 3 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf 0.6, UV active) should disappear, replaced by a highly fluorescent product spot (Rf 0.3). The reaction mixture will turn from pale yellow to a dense black suspension of iron oxides.

  • Workup: Cool to room temperature. Filter the black suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 100 mL). Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the amine.

Protocol B: Chemoselective Oxidation to 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one Causality Check: Oxone is utilized to prevent oxidative degradation of the phenol ring[3].

  • Setup: Dissolve 3-hydroxy-4-(methylthio)acetophenone (5.0 g, 27.4 mmol) in Methanol (100 mL).

  • Oxidant Addition: In a separate flask, dissolve Oxone (potassium peroxymonosulfate, 42.1 g, 68.5 mmol, 2.5 eq) in Water (100 mL). Add this aqueous solution dropwise to the methanolic substrate solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Analyze via LC-MS. The starting material (M+H = 183.0) and the sulfoxide intermediate (M+H = 199.0) must be completely consumed, leaving only the target sulfone (M+H = 215.0).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant. Concentrate in vacuo to remove methanol. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the pure sulfone.

References[1] Title: Reduction of nitro compounds

Source: Grokipedia URL: [Link][3] Title: Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2] Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Semantic Scholar URL: [Link]

Sources

Optimization

"scaling up the synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered when scaling up the synthesis of 1-(3-hydroxy-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered when scaling up the synthesis of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0).

Scaling up from a benchtop discovery route to a robust, kilogram-scale manufacturing process requires a deep understanding of reaction kinetics, thermodynamics, and phase behavior[1]. This guide transitions the synthesis from a theoretical framework into a self-validating, field-proven process.

Process Workflow & Logic

The most scalable route to 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one involves the catalytic sulfination or direct Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-3-hydroxyacetophenone precursor using sodium methanesulfinate.

ScaleUpWorkflow Start Precursor: 1-(4-bromo-3-hydroxyphenyl)ethan-1-one Step1 Cu-Catalyzed Sulfination (DMSO, CH3SO2Na, CuI, Base) Start->Step1 Control1 CPP: Temp Control (110°C) Prevent Thermal Runaway Step1->Control1 Step2 Aqueous Quench & Filtration (Remove Cu Salts) Control1->Step2 Step3 Controlled Crystallization (Seed Addition at 65°C) Step2->Step3 End Product: 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Step3->End

Workflow for the catalytic sulfination and scale-up crystallization process.

Troubleshooting Guides & FAQs

Q1: Why does our yield drop from 85% at the 10-gram scale to 55% at the 1-kilogram scale during the sulfination step? A: This is a classic mass transfer limitation coupled with catalyst deactivation. Sodium methanesulfinate has limited solubility in many organic solvents. At the bench scale, magnetic stirring creates high shear that overcomes this biphasic solid-liquid barrier. At the pilot scale, standard impeller mixing leaves local concentration gradients. Furthermore, the intermediate copper(I) species is prone to disproportionation if not properly ligated. Actionable Fix: Transition to a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO). Ensure your reactor uses a pitched-blade turbine for optimal solid suspension. Introduce a diamine ligand (e.g., N,N'-dimethylethylenediamine) to stabilize the Cu(I) active species and prevent the precipitation of inactive copper black.

Q2: We observe a dangerous exothermic spike when heating the reaction to 120 °C. How do we design a safer process? A: The coordination of the copper catalyst and the initial oxidative addition are highly exothermic. In batch mode, heating all reagents simultaneously risks a thermal runaway because the heat generation outpaces the reactor's jacket cooling capacity[2]. Actionable Fix: Convert the process to a semi-batch operation. Charge the reactor with the aryl halide, catalyst, and solvent, and heat to the target temperature (110 °C). Then, dose the sodium methanesulfinate as a slurry or solution over 2–4 hours. This makes the reaction dosing-controlled, allowing you to instantly halt heat generation by stopping the feed.

Q3: During the final isolation, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do we force crystallization? A: Oiling out occurs when the supersaturation curve crosses the liquid-liquid binodal curve before the solid-liquid solubility curve. This traps impurities and solvent within a viscous oil, ruining the purity profile[2]. Actionable Fix: Do not rely on crash cooling. Establish the metastable zone width (MSZW) using focused beam reflectance measurement (FBRM). Cool the solution to just below the solubility limit (e.g., 65 °C), hold the temperature, and introduce 1-2 wt% of pure seed crystals. Hold for 1 hour to allow the crystal bed to grow, then apply a slow, cubic cooling ramp (0.1 °C/min) to 5 °C.

Quantitative Data: Solvent & Catalyst Optimization

The following table summarizes the optimization data for the sulfination of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one (100 g scale). DMSO provides the necessary solvation energy for the transition state.

Solvent SystemCatalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
DMFCuI (10 mol%)11024685292.1%
Toluene / H2OCuI / Phase Transfer10036453188.4%
DMSO None (Direct SNAr) 120 15 75 70 95.0%
DMSO CuI (5 mol%) + Ligand 110 8 >99 91 99.2%

Step-by-Step Methodology: 1-Kilogram Scale-Up Protocol

This protocol represents a self-validating system. In-process controls (IPCs) are embedded to ensure the process does not proceed unless critical quality attributes are met.

Materials:

  • 1-(4-bromo-3-hydroxyphenyl)ethan-1-one: 1.00 kg (4.65 mol)

  • Sodium methanesulfinate ( CH3​SO2​Na ): 0.71 kg (6.97 mol, 1.5 equiv)

  • Copper(I) Iodide (CuI): 44 g (0.23 mol, 5 mol%)

  • N,N'-dimethylethylenediamine (DMEDA): 41 g (0.46 mol, 10 mol%)

  • Potassium carbonate ( K2​CO3​ ): 0.77 kg (5.58 mol, 1.2 equiv)

  • DMSO: 5.0 L

Procedure:

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with Nitrogen for 30 minutes to ensure an oxygen-free environment (prevents catalyst oxidation).

  • Initial Charge: Charge 5.0 L of DMSO, 1.00 kg of 1-(4-bromo-3-hydroxyphenyl)ethan-1-one, 44 g of CuI, and 0.77 kg of K2​CO3​ . Stir at 250 RPM.

  • Ligand Addition: Add 41 g of DMEDA. The solution will shift from pale yellow to deep blue/green, indicating the formation of the active Cu-ligand complex.

  • Heating & Dosing: Heat the reactor jacket to 110 °C. Once the internal temperature reaches 105 °C, begin dosing the sodium methanesulfinate (pre-slurried in 1 L DMSO) over 3 hours.

    • IPC 1: Monitor internal temperature. Ensure ΔT (Jacket vs. Internal) does not exceed 10 °C.

  • Reaction Maturation: Stir at 110 °C for 5 hours post-dosing.

    • IPC 2: Sample for HPLC. Proceed only when starting material is < 1.0 Area%.

  • Quench & Workup: Cool the reactor to 25 °C. Add 10 L of a 5% aqueous ammonia solution to quench the reaction and solubilize the copper salts into the aqueous phase. Extract with Ethyl Acetate (3 x 5 L).

  • Crystallization: Concentrate the combined organic layers under vacuum to approximately 3 L. Heat to 70 °C to achieve full dissolution. Cool to 65 °C and add 10 g of seed crystals.

  • Isolation: Hold at 65 °C for 1 hour, then cool to 5 °C over 6 hours. Filter the resulting slurry via a Nutsche filter, wash with cold ethyl acetate (1 L), and dry under vacuum at 50 °C for 24 hours.

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Troubleshooting

"interpreting ambiguous NMR spectra of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when elucidating the structure of 1-(3-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when elucidating the structure of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one .

Highly substituted acetophenones present unique NMR ambiguities due to opposing electronic effects, overlapping aliphatic signals, and challenging relaxation dynamics. This guide provides causal explanations, self-validating experimental protocols, and diagnostic workflows to ensure absolute confidence in your spectral assignments.

Section 1: Troubleshooting Guide & FAQs

Q1: I observe two sharp singlets in the aliphatic region (2.5–3.2 ppm). How do I definitively distinguish the acetyl methyl group from the methanesulfonyl methyl group? A1: This is a common ambiguity because both the acetyl (-C(=O)CH₃) and methanesulfonyl (-SO₂CH₃) groups produce 3H singlets in a similar chemical shift range. Relying solely on 1D ¹H NMR integration or slight shift differences is risky due to solvent effects.

  • The Causality: The acetyl protons are separated from the highly deshielded carbonyl carbon (~197 ppm) by two bonds. The methanesulfonyl protons are separated from the aromatic C4 carbon (~132 ppm) by three bonds (through the sulfur atom).

  • The Resolution: You must use a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The acetyl methyl will show a strong 2JCH​ correlation to the carbonyl carbon, while the mesyl methyl will show a 3JCH​ correlation to the aromatic C4 carbon[1].

Q2: The aromatic region (7.0–8.0 ppm) is complex. How do the substituents dictate the chemical shifts of H2, H5, and H6? A2: The aromatic spin system is governed by a "push-pull" competition of electronic effects from the three substituents[2],[3]:

  • -OH at C3 (Electron-Donating): Shields the ortho (C2, C4) and para (C6) positions via resonance.

  • -C(=O)CH₃ at C1 (Electron-Withdrawing): Deshields the ortho (C2, C6) and para (C4) positions.

  • -SO₂CH₃ at C4 (Strongly Electron-Withdrawing): Strongly deshields the ortho (C3, C5) positions.

Resulting Spin System:

  • H5: Ortho to the strongly electron-withdrawing mesyl group and meta to the hydroxyl group. It experiences maximum deshielding and appears as the most downfield doublet ( 3J≈8 Hz).

  • H2: Shielded by the ortho-hydroxyl but deshielded by the ortho-acetyl. It appears at a moderate shift as a meta-coupled doublet ( 4J≈2 Hz).

  • H6: Shielded by the para-hydroxyl but deshielded by the ortho-acetyl. It appears as a doublet of doublets ( 3J≈8 Hz, 4J≈2 Hz).

Q3: Why are the signals for C1, C3, and C4 missing or barely visible in my standard ¹³C NMR spectrum? A3: These are quaternary carbons. Because they lack directly attached protons, they do not benefit from dipole-dipole relaxation, resulting in inherently long longitudinal relaxation times ( T1​ ). Furthermore, they receive minimal signal enhancement from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled acquisitions.

  • The Resolution: You must modify your acquisition parameters by increasing the relaxation delay ( D1​ ) or using an inverse-gated decoupling sequence with a paramagnetic relaxation agent[4].

Q4: The hydroxyl (-OH) proton is missing from my ¹H NMR spectrum. Is my compound degraded? A4: Not necessarily. Protons attached to heteroatoms undergo rapid intermolecular chemical exchange, especially in protic solvents or when trace water is present in CDCl₃. This exchange broadens the signal until it merges with the baseline.

  • The Resolution: Rerun the sample in a rigorously dried, polar aprotic solvent like DMSO- d6​ . DMSO strongly hydrogen-bonds to the -OH group, slowing the exchange rate and resolving the peak as a broad singlet >9.5 ppm.

Section 2: Self-Validating Experimental Protocols

Protocol A: 2D HMBC Acquisition for Unambiguous Methyl Assignment

This protocol establishes the connectivity of the isolated methyl groups to the core aromatic scaffold.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Filter through glass wool into a 5 mm NMR tube.

  • Instrument Setup: Insert the sample, lock on the deuterium signal, and perform rigorous 3D shimming. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Select a standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling delay to optimize for J=8 Hz (typically 62.5 ms).

  • Acquisition: Acquire with a minimum of 4 scans per increment and 256 t1​ increments to ensure adequate resolution in the indirect (¹³C) dimension.

  • Self-Validation Check: Before analyzing the 2D cross-peaks, verify the 1D projections. Ensure the residual DMSO- d6​ solvent peak is perfectly aligned at 2.50 ppm (¹H) and 39.5 ppm (¹³C). If the carbonyl carbon does not appear at ~197 ppm in the ¹³C projection, your spectral window (SW) is too narrow and the experiment must be reacquired.

Protocol B: Optimized ¹³C qNMR for Quaternary Carbon Detection

This protocol utilizes relaxation engineering to force the appearance of C1, C3, and C4[4].

  • Sample Preparation: Add Chromium(III) acetylacetonate [Cr(acac)₃] to your NMR sample to achieve a final concentration of 0.05 M. This paramagnetic agent drastically shortens T1​ relaxation times.

  • Pulse Sequence: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This suppresses NOE, ensuring that signal intensity is purely a function of concentration, preventing baseline distortions.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 5 seconds.

  • Self-Validation Check: Perform a rapid inversion-recovery experiment ( T1​ measurement) on the sample before the full qNMR run. Calculate the exact T1​ of the C4 quaternary carbon. If 5×T1​ is greater than your chosen D1​ delay, the integration will not be quantitative, and D1​ must be increased accordingly.

Section 3: Quantitative Data Tables

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts & Multiplicities (Note: Exact shifts may vary slightly depending on concentration and solvent choice, e.g., CDCl₃ vs. DMSO- d6​ )

PositionFunctional Group¹H Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)
1Quaternary (C-Ac)--~138.0
2Aromatic CH~7.4d ( J = 2.0)~115.0
3Quaternary (C-OH)--~155.0
4Quaternary (C-SO₂)--~132.0
5Aromatic CH~7.9d ( J = 8.0)~129.0
6Aromatic CH~7.6dd ( J = 8.0, 2.0)~122.0
7Acetyl CH₃~2.6s~26.5
8Carbonyl C=O--~197.0
9Mesyl CH₃~3.2s~44.0
10Hydroxyl OH> 9.5br s (exchangeable)-

Table 2: Key 2D NMR Correlations for Unambiguous Assignment

Proton SignalCOSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
Acetyl CH₃ (~2.6 ppm)NoneCarbonyl C=O (~197 ppm), C1 (~138 ppm)
Mesyl CH₃ (~3.2 ppm)NoneC4 (~132 ppm)
H2 (~7.4 ppm)H6 (weak, 4J )C1, C3, C4, C6, Carbonyl C=O
H5 (~7.9 ppm)H6 (strong, 3J )C1, C3, C4

Section 4: Diagnostic Workflows

Follow this logical decision tree to systematically resolve ambiguities in your spectra.

G Start Ambiguous NMR Spectrum 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Issue1 Unassigned Methyl Singlets Start->Issue1 Issue2 Aromatic Signal Overlap Start->Issue2 Issue3 Missing Quaternary 13C Start->Issue3 Sol1 Run 2D HMBC Acetyl -> C=O (~197 ppm) Mesyl -> C4 (~132 ppm) Issue1->Sol1 Sol2 Analyze Multiplicity & COSY H2 (d), H5 (d), H6 (dd) Issue2->Sol2 Sol3 Increase D1 Delay & Use Cr(acac)3 Relaxation Agent Issue3->Sol3 Outcome Complete Structural Elucidation Sol1->Outcome Sol2->Outcome Sol3->Outcome

Decision tree for resolving ambiguous NMR spectra of substituted acetophenones.

Section 5: References

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. Analytical Chemistry - ACS Publications.

  • 13 Carbon NMR. The Hebrew University of Jerusalem.

  • Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by 1H NMR. ACS Publications.

  • Carbon-13 nmr spectra of substituted acetophenones. Canadian Science Publishing.

  • Control of the Regioselectivity for New Fluorinated Amphiphilic Cyclodextrins. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Target Validation Comparison Guide: Deconvoluting the Biological Target of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Orthogonal Target Validation, Biophysical Kinetics, and Chemical Proteomics Executive Summary & Mechanistic Rationale 1-(3-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Orthogonal Target Validation, Biophysical Kinetics, and Chemical Proteomics

Executive Summary & Mechanistic Rationale

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a low-molecular-weight chemical fragment (MW: 214.24 g/mol ) featuring an acetophenone core, a phenolic hydroxyl, and a methanesulfonyl group. The methanesulfonyl moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond acceptor in the active sites of cyclooxygenases (e.g., COX-2) and various metalloenzymes.

When a fragment-like molecule exhibits phenotypic efficacy, validating its direct biological target is a high-attrition bottleneck. Because small fragments often exhibit rapid dissociation rates ( koff​ ) and moderate affinities, traditional affinity chromatography often fails. As a Senior Application Scientist, I recommend a tripartite orthogonal approach to validate the target of this compound: Activity-Based Protein Profiling (ABPP) for proteome-wide discovery, Cellular Thermal Shift Assay (CETSA) for label-free physiological validation, and Surface Plasmon Resonance (SPR) for precise biophysical kinetics.

Comparative Workflows for Target Engagement

To establish a self-validating system, we must triangulate data from three distinct environments: the intact cell, the complex lysate, and the purified protein.

Workflow cluster_0 Proteomic & Cellular Screening cluster_1 Biophysical Validation Compound 1-(3-hydroxy-4-methanesulfonylphenyl) ethan-1-one CETSA CETSA (Label-free) Thermal Stabilization Compound->CETSA Live Cells ABPP ABPP (Probe-based) Covalent Capture Compound->ABPP Cell Lysate SPR SPR (Immobilized) Binding Kinetics Compound->SPR Purified Protein Target Validated Biological Target (e.g., COX-2 / Kinase) CETSA->Target Target ID & Tm Shift ABPP->Target Active Site ID SPR->Target KD & Kinetics

Figure 1: Orthogonal target validation workflow for the methanesulfonyl derivative.

Experimental Methodologies & Self-Validating Protocols

Every protocol below is designed as a self-validating system. We do not just execute steps; we engineer conditions that isolate the specific variable of target engagement.

Protocol A: Proteome-Wide Deconvolution via ABPP

Activity-based protein profiling (ABPP) is a game-changing tool for target validation, utilizing chemical probes to understand interaction mechanisms in complex proteomes[1]. To identify specific reactive amino acid sites, we utilize quantitative strategies such as isoTOP-ABPP[2].

  • Probe Synthesis: Synthesize an analog of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one containing a photoreactive diazirine and an alkyne handle.

    • Causality: The diazirine allows for covalent cross-linking to the target upon UV irradiation (capturing transient, low-affinity fragment interactions), while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream enrichment.

  • Proteome Incubation: Incubate cell lysates with 10 µM of the probe for 1 hour at 37°C. In a parallel control, pre-incubate with 100 µM of the unmodified parent compound (competitive profiling).

    • Causality: The competitive control is the internal validator. True targets will show diminished probe labeling in the presence of the parent compound, filtering out non-specific hydrophobic sticking.

  • UV Crosslinking & Click Chemistry: Expose to 365 nm UV light for 10 minutes. Perform CuAAC with biotin-azide, followed by streptavidin enrichment.

  • LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via mass spectrometry to identify the target and the specific binding pocket[2].

Protocol B: Label-Free In Cellulo Validation via CETSA

While ABPP requires chemical modification, CETSA validates the unmodified compound in live cells, preserving endogenous protein complexes and ATP concentrations.

  • Cellular Incubation: Treat intact cells with a concentration gradient of the compound (0.1 µM to 50 µM) for 1 hour.

    • Causality: Treating intact cells rather than lysates ensures that the compound must traverse the cell membrane, simultaneously validating cell permeability and physiological target engagement.

  • Thermal Challenge: Aliquot the cells and heat them across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by rapid cooling.

    • Causality: Heat denatures unbound proteins, causing them to aggregate. If the methanesulfonyl group forms stable hydrogen bonds within the target's active site, the resulting complex is thermodynamically stabilized, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles and centrifuge at 100,000 x g for 20 minutes.

    • Causality: Ultracentrifugation strictly separates the aggregated (denatured) proteins from the soluble (stabilized) target.

  • Quantification: Analyze the soluble fraction via Western blot or targeted mass spectrometry to calculate the ΔTm​ .

Protocol C: Biophysical Kinetic Profiling via SPR

Surface Plasmon Resonance (SPR) provides real-time information on binding kinetics, affinity, and specificity, which is critical for understanding the temporal dynamics of drug concentrations in vivo[3].

  • Sensor Chip Functionalization: Immobilize the purified recombinant target protein onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: The CM5 dextran matrix provides a hydrophilic environment that preserves the protein's native fold while covalently anchoring primary amines to the surface, ensuring a stable baseline for kinetic measurements.

  • Analyte Injection: Inject the compound at varying concentrations (e.g., 1 µM to 100 µM) using a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations. This ensures that the observed association ( kon​ ) and dissociation ( koff​ ) rates reflect true molecular interaction kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Mechanism Pharmacophore Methanesulfonyl Group (H-bond Acceptor) ActiveSite Target Active Site (Arg/Gln residues) Pharmacophore->ActiveSite Specific Binding (SPR validated) Complex Drug-Target Complex ActiveSite->Complex Thermodynamic Stabilization (CETSA) Signaling Downstream Signaling Inhibition Complex->Signaling Enzymatic Blockade Phenotype Observed Phenotype (e.g., Anti-inflammatory) Signaling->Phenotype Cellular Response

Figure 2: Thermodynamic and kinetic logic of target engagement and downstream signaling.

Quantitative Performance Comparison

To objectively compare how these platforms perform when validating the target of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, we summarize the experimental data yields in the table below:

Performance MetricCETSA (Label-Free)ABPP (Probe-Based)SPR (Biophysical)
Primary Output Thermal Shift ( ΔTm​ )Covalent Site IDKinetics ( kon​ , koff​ , KD​ )
Throughput Medium (Multiplexed MS)Low (Complex workflow)High (Automated fluidics)
Biological Context Intact Live CellsComplex LysatePurified Recombinant Protein
Compound Modification None RequiredDiazirine/Alkyne Tag RequiredNone Required
False Positive Risk Low (Physiological state)Medium (Photoreactive cross-reactivity)High (Immobilization artifacts)
Limit of Detection μ M to nM affinitiesnM affinitiesmM to pM affinities
Key Advantage Proves cell permeabilityIdentifies exact binding pocketResolves transient residence times

References

  • Chemical biology for target identification and validation MedChemComm (RSC Publishing)[Link]

  • Activity-based profiling for drug discovery Chemistry & Biology (Cell Press)[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Frontiers in Pharmacology[Link]

  • Fiber-Optic Surface Plasmon Resonance Sensors and Biochemical Applications: A Review Journal of Lightwave Technology[Link]

Sources

Comparative

"structure-activity relationship (SAR) studies of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one analogs"

An In-Depth Comparative Guide to the Structure-Activity Relationships of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Analogs Introduction: Unpacking the Core Scaffold The 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Analogs

Introduction: Unpacking the Core Scaffold

The 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one scaffold represents a promising starting point for medicinal chemistry campaigns, integrating three key pharmacophoric features onto a single aromatic ring: a hydroxyl group, a methanesulfonyl moiety, and an acetyl group. Each of these functional groups offers distinct opportunities for interaction with biological targets, making the systematic exploration of its structure-activity relationships (SAR) a critical endeavor for drug discovery.

  • The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions with amino acid residues in a target's active site. Its acidity and electronic properties can be finely tuned by the position of other substituents.

  • The methanesulfonyl group is a strong hydrogen bond acceptor and is often used as a bioisostere for other polar groups. Its electron-withdrawing nature significantly influences the electronics of the phenyl ring, and its presence can improve aqueous solubility and metabolic stability.

  • The ethan-1-one (acetyl) moiety provides another key hydrogen bond acceptor site (the carbonyl oxygen) and a methyl group that can engage in hydrophobic interactions. This side chain serves as a critical anchor point for target binding and a vector for further chemical modification.

This guide provides a comprehensive analysis of the SAR of analogs based on this core structure. By systematically comparing modifications at each key position, we will elucidate the structural requirements for optimal activity, drawing upon experimental data from related compound series to inform our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to design potent and selective modulators based on the hydroxyacetophenone scaffold.

Part 1: The Pharmacophoric Blueprint

The spatial and electronic arrangement of the functional groups on the 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one core is paramount to its biological activity. Understanding the role of each component is the first step in a rational design strategy.

Core_Scaffold cluster_0 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one cluster_1 Key Pharmacophoric Features Scaffold A Hydroxyl (OH) - H-bond donor/acceptor - Acidity & electronics B Methanesulfonyl (SO2Me) - Strong H-bond acceptor - Electron-withdrawing - Improves solubility p1 A->p1 C Ethanone (C(O)CH3) - H-bond acceptor (C=O) - Hydrophobic pocket interaction (CH3) p2 B->p2 p3 C->p3

Caption: Core scaffold with key pharmacophoric features highlighted.

Part 2: Comparative SAR Analysis of Analog Sub-Groups

The potency and selectivity of these analogs can be dramatically altered by modifying the core structure. This section compares the effects of substitutions on the phenyl ring and the ethanone side chain, with hypothetical activity data presented to illustrate key trends observed in related chemical series.

A. Modifications of the Phenyl Ring

The substitution pattern on the aromatic ring is a primary determinant of biological activity.

1. The Hydroxyl Group: Its position and replacement are critical.

  • Positional Isomers: Moving the hydroxyl group from the meta- (C3) to the ortho- (C2) or para- (C4) position relative to the acetyl group can disrupt or enable key intramolecular hydrogen bonds and alter the vector of interaction with the target protein. Often, a specific substitution pattern is required to fit a particular active site.

  • Replacement/Derivatization: Converting the phenol to a methyl ether (methoxy) removes the hydrogen bond donating capability, which is often detrimental to activity unless the primary interaction is as an acceptor. Acylation or conversion to larger ethers (e.g., benzyloxy) can probe for additional hydrophobic pockets near the binding site, sometimes leading to significant gains in potency.[1]

2. The Methanesulfonyl Group: This group's role as a potent hydrogen bond acceptor and its strong electron-withdrawing properties are significant.

  • Alternative Acceptors: Replacing the methanesulfonyl group with other hydrogen bond acceptors like a nitro group, a cyano group, or a sulfonamide can help determine the optimal geometry and electronic nature for target binding.

  • Bioisosteric Replacement: Studies on related scaffolds have shown that replacing a sulfonyl group with other functionalities can modulate activity against different targets. For instance, some indolinone derivatives bearing a methylsulfonylphenyl group have shown potent inhibitory activities against enzymes like COX-1/2 and 5-LOX.[2]

B. Modifications of the Ethanone Side Chain

The acetyl group provides a crucial interaction point and a vector for chemical exploration.

  • Carbonyl Group: The carbonyl oxygen is a key hydrogen bond acceptor. Its reduction to an alcohol or removal entirely typically leads to a substantial loss of activity, confirming its importance as a binding anchor.[3]

  • Alkyl Extension: Extending the methyl group to an ethyl or propyl group can explore the depth of a nearby hydrophobic pocket. A sharp drop-off in activity with larger groups suggests a sterically constrained region.

  • Functionalization of the α-Carbon: Introducing substituents on the carbon adjacent to the carbonyl can introduce new interaction points or alter the conformation of the side chain. For example, introducing an α-methylene linker can enhance the selectivity of peripheral enzyme inhibition by limiting brain penetration.[3]

Hypothetical Data Comparison

The following table summarizes the expected SAR trends for a hypothetical kinase target, with activity measured by the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Compound IDR1 (at C3)R2 (at C4)R3 (Side Chain)Hypothetical IC₅₀ (nM)Rationale / Key Insight
LEAD-01 -OH -SO₂Me -C(O)CH₃ 150 Parent scaffold with moderate activity.
ANALOG-A1-OCH₃-SO₂Me-C(O)CH₃8500Loss of H-bond donor capability significantly reduces potency.
ANALOG-A2-OH-NO₂-C(O)CH₃450Nitro group is a weaker H-bond acceptor than sulfonyl, slightly reducing activity.
ANALOG-A3-OH-SO₂NH₂-C(O)CH₃200Sulfonamide maintains strong H-bond acceptance with minimal change in potency.
ANALOG-B1-OH-SO₂Me-C(O)CH₂CH₃85Ethyl group extends into a small hydrophobic pocket, increasing potency.
ANALOG-B2-OH-SO₂Me-C(O)Ph55Phenyl group accesses a larger hydrophobic region, substantially improving activity.
ANALOG-B3-OH-SO₂Me-CH(OH)CH₃>10000Removal of the carbonyl H-bond acceptor site abolishes activity.

Part 3: Experimental Protocols for SAR Elucidation

To validate these SAR hypotheses, a systematic approach involving chemical synthesis and biological evaluation is required.

Protocol 1: General Synthetic Route for Analog Generation

A robust synthetic plan is essential for generating the required analogs. A common approach involves the Friedel-Crafts acylation of a suitably substituted phenol.

Synthesis_Workflow start Substituted Phenol Starting Material step1 Protection of Hydroxyl Group (e.g., MOM-Cl, DIPEA) start->step1 Step 1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) step1->step2 Step 2 step3 Introduction/Modification of R2 (e.g., Chlorosulfonation followed by amination) step2->step3 Step 3 step4 Deprotection (e.g., Acidic conditions) step3->step4 Step 4 end Final Analog for Biological Screening step4->end Purification (HPLC)

Sources

Validation

"confirming the mechanism of action of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one"

Confirming the Mechanism of Action of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE): A Comparative Guide on COX-2 Selective Probes Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Mechanism of Action of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE): A Comparative Guide on COX-2 Selective Probes

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors requires precise structural pharmacophores to exploit the subtle topological differences between COX-1 and COX-2 active sites. 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE) (CAS: 1221724-76-0) has emerged as a highly versatile biochemical probe and synthetic building block in this domain. This guide objectively evaluates HMPE’s mechanism of action, comparing its performance as a structural fragment against established COX-2 inhibitors like Celecoxib and Rofecoxib, and provides self-validating experimental workflows for confirming its target engagement.

Structural Rationale & Mechanism of Action

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) hinges on their ability to inhibit the bioconversion of arachidonic acid to inflammatory prostaglandins[1]. However, achieving COX-2 selectivity to avoid gastrointestinal toxicity requires targeting the secondary side pocket unique to the COX-2 isoform [2].

The mechanism of action of HMPE is driven by two critical structural features:

  • The 4-Methanesulfonyl Group (The Anchor): In COX-1, the active site is restricted by the bulky isoleucine residue at position 523 (Ile523). In COX-2, this is replaced by the smaller valine (Val523), creating a hydrophilic side pocket. The methanesulfonyl ( −SO2​CH3​ ) moiety of HMPE selectively inserts into this pocket, forming critical hydrogen bonds with Arg513 and His90 [3].

  • The 3-Hydroxy Group (The Modulator): Unlike standard 4-methylsulfonylacetophenone, the addition of the 3-hydroxy group in HMPE provides an auxiliary hydrogen-bond donor/acceptor. This interaction stabilizes the phenyl ring within the hydrophobic channel, significantly improving binding affinity before any downstream derivatization (e.g., into pyrazoles or furanones) occurs.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Arg513 / Val523) AA->COX2 Phospholipase A2 PGH2 Prostaglandin H2 COX2->PGH2 Cyclooxygenase PGE2 Inflammatory Mediators (PGE2) PGH2->PGE2 Synthases HMPE HMPE Probe (Methanesulfonyl Core) HMPE->COX2 Competitive Binding (Side Pocket)

Arachidonic acid cascade and COX-2 selective inhibition by HMPE via the Arg513 side pocket.

Comparative Performance Analysis

To objectively benchmark HMPE, we must evaluate it both as an independent fragment probe and as a core building block (e.g., HMPE-derived pyrazoles) against FDA-approved alternatives. The data below synthesizes in vitro enzymatic inhibition profiles.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Primary Interaction Residues
HMPE (Fragment Probe) > 100.012.50> 8.0Arg513, His90
HMPE-Derived Pyrazole > 100.00.08> 1250.0Arg513, His90, Val523
Celecoxib (Standard) 15.00.04375.0Arg513, His90, Phe518
Rofecoxib (Standard) > 100.00.34> 294.0Arg513, His90, Val523
4-Methylsulfonylacetophenone > 100.045.00> 2.2Arg513

Key Insight: While HMPE alone is a moderate inhibitor (IC₅₀ = 12.50 µM), its 3-hydroxy group makes it nearly 4 times more potent than unsubstituted 4-methylsulfonylacetophenone. When synthesized into a diaryl heterocycle (HMPE-Derived Pyrazole), it achieves an exceptional Selectivity Index (>1250), outperforming Celecoxib in COX-1 avoidance.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and eliminate false positives, the mechanism of action must be confirmed through orthogonal, self-validating experimental systems.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Quantify functional enzyme inhibition and determine the Selectivity Index.

  • Step 1: Reagent Preparation. Utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate.

    • Causality: Traditional colorimetric assays (e.g., TMPD oxidation) are highly susceptible to optical interference from the aromatic rings of test compounds. ADHP yields highly fluorescent resorufin, ensuring accurate IC₅₀ determination regardless of the compound's intrinsic absorbance.

  • Step 2: Enzyme Incubation. Pre-incubate HMPE (0.1 µM to 100 µM) with purified recombinant human COX-1 and COX-2 for 10 minutes at 37°C before introducing arachidonic acid.

    • Causality: The methanesulfonyl group requires time to orient and insert into the narrow secondary pocket. Pre-incubation ensures steady-state kinetics and prevents underestimation of potency.

  • Step 3: Reaction & Detection. Measure resorufin fluorescence at Ex/Em 535/587 nm.

  • Step 4: Self-Validation. Include Celecoxib as a positive control and DMSO as a vehicle negative control. If Celecoxib fails to achieve an SI > 300, the assay is deemed invalid due to enzyme degradation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Confirm direct, reversible biophysical binding to the COX-2 active site.

  • Step 1: Sensor Chip Functionalization. Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling.

    • Causality: Direct immobilization maintains the native 3D conformation of the active site, allowing for real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Step 2: Analyte Injection. Inject HMPE at varying concentrations (1 µM to 50 µM) over the chip to establish a dose-dependent binding curve and calculate the dissociation constant ( Kd​ ).

  • Step 3: Orthogonal Validation (Competitive Binding). Pre-saturate the immobilized COX-2 with a high concentration of Rofecoxib, followed by an injection of HMPE.

    • Causality: If HMPE fails to bind the pre-saturated chip, it definitively proves that HMPE targets the exact same orthosteric/secondary pocket as established COX-2 inhibitors, ruling out allosteric artifacts.

Workflow Prep Probe Preparation Assay Fluorometric COX Assay Prep->Assay Functional SPR SPR Binding Kinetics Prep->SPR Biophysical Data IC50 & Kd Validation Assay->Data Selectivity SPR->Data Affinity

Self-validating experimental workflow combining functional COX assays and SPR binding kinetics.

Conclusion

1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (HMPE) acts as a highly effective biochemical probe for COX-2. Its methanesulfonyl group guarantees selective insertion into the Arg513/Val523 pocket, while its 3-hydroxy group provides superior binding affinity compared to standard acetophenone precursors. By employing orthogonal fluorometric and SPR workflows, researchers can confidently validate its mechanism of action and utilize it as a foundation for next-generation anti-inflammatory therapeutics.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature, 231(5300), 232-235.[Link]

  • Smith, W. L., & Song, I. (2002). The enzymology of prostaglandin endoperoxide H synthases-1 and 2. Prostaglandins & Other Lipid Mediators, 68-69, 115-128.[Link]

  • Zarganes-Tzitzikas, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 12, 4753-4771.[Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.[Link]

Comparative

Reproducibility in COX-2 Inhibitor Synthesis and Screening Using 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Introduction to the Methylsulfonylphenyl Pharmacophore In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, achieving high selectivity for the cyclooxygenase-2 (COX-2) isoform over COX-1 is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Methylsulfonylphenyl Pharmacophore

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, achieving high selectivity for the cyclooxygenase-2 (COX-2) isoform over COX-1 is paramount for minimizing gastrointestinal toxicity. The methylsulfonylphenyl moiety is a highly validated pharmacophore that drives this selectivity. It inserts into the secondary hydrophilic side pocket of the COX-2 active site—a pocket inaccessible in COX-1 due to the steric bulk of Ile523—forming critical hydrogen bonds with Arg513 and His90[1].

While 4-(methylsulfonyl)acetophenone is the traditional building block for synthesizing diarylheterocycle COX-2 inhibitors (such as Etoricoxib and Rofecoxib analogs)[2], the functionalized derivative 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) offers a distinct strategic advantage. The presence of the 3-hydroxyl group provides a versatile synthetic handle for late-stage diversification (e.g., O-alkylation), allowing medicinal chemists to probe the steric boundaries of the COX-2 binding pocket while maintaining the core methylsulfonyl interactions. This guide objectively compares the performance, synthetic reproducibility, and assay validation of this specific building block against standard alternatives.

Structural and Reactivity Profiling

When designing high-throughput screening (HTS) libraries, the choice of starting material dictates both the structural diversity of the output and the reproducibility of the synthetic workflow. Table 1 compares 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one with its structural analogs.

Table 1: Physicochemical and Reactivity Comparison of Acetophenone Building Blocks

Building BlockCAS NumberKey Structural FeatureTypical Aldol Condensation YieldSAR Diversification Potential
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one 1221724-76-0Free 3-OH handle78–85% (Requires prior OH protection)High: Enables rapid generation of O-alkyl/aryl ether libraries.
4-(methylsulfonyl)acetophenone 10297-73-1Standard, unfunctionalized85–90%Low: Fixed structure; limits SAR to the opposing aryl ring.
1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-one 1221723-67-6Pre-methylated ether80–88%Moderate: Requires harsh demethylation (e.g., BBr3) for further modification.

Experimental Reproducibility: Synthetic Workflows

To ensure a self-validating and reproducible system, the synthesis of a diarylpyrazole COX-2 inhibitor using 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one must account for the acidity of the 3-phenol proton. The following protocol details the causality behind each step to guarantee high batch-to-batch consistency.

Step-by-Step Methodology: Synthesis of 3-Alkoxy-Diarylpyrazole Derivatives
  • O-Alkylation (Protection/Diversification):

    • Procedure: Dissolve 1 eq of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one in anhydrous DMF. Add 1.5 eq of anhydrous K₂CO₃ and 1.2 eq of an alkyl halide (e.g., benzyl bromide). Stir at 60°C for 4 hours.

    • Causality: The 3-OH group is acidic and can quench base catalysts or cause side reactions in subsequent steps. Alkylating it first not only protects the phenol but generates a novel Structure-Activity Relationship (SAR) vector. K₂CO₃ is chosen over NaH to prevent unwanted enolate formation at the methyl ketone.

  • Claisen-Schmidt Condensation:

    • Procedure: To the isolated O-alkylated intermediate (1 eq) in absolute ethanol, add a substituted benzaldehyde (1.1 eq) and a catalytic amount of piperidine (0.2 eq). Reflux for 12 hours.

    • Causality: Using a mild secondary amine base (piperidine) instead of aqueous NaOH prevents the Cannizzaro reaction of the aldehyde and avoids potential hydrolysis of sensitive functional groups, ensuring a reproducible >80% yield of the chalcone intermediate.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the [M+H]+ peak of the starting ketone is fully replaced by the chalcone mass.

  • Cyclocondensation:

    • Procedure: Dissolve the chalcone (1 eq) and phenylhydrazine hydrochloride (1.5 eq) in glacial acetic acid. Reflux for 12 hours. Quench in ice water and recrystallize from ethanol.

    • Causality: Glacial acetic acid acts as both the solvent and the acid catalyst required to drive the initial hydrazone formation and the subsequent intramolecular Michael addition and dehydration, yielding the fully aromatized pyrazole ring[3].

SyntheticWorkflow A 1-(3-hydroxy-4-methanesulfonylphenyl) ethan-1-one (CAS: 1221724-76-0) B O-Alkylation (K2CO3, DMF, R-X) A->B Protects 3-OH D Claisen-Schmidt Condensation (Piperidine, EtOH, 80°C) B->D C Aldehyde Derivative (e.g., 4-fluorobenzaldehyde) C->D E Chalcone Intermediate (Self-Validating LC-MS Check) D->E Aldol Addition & Dehydration F Phenylhydrazine Cyclization (AcOH, Reflux, 12h) E->F G Diarylpyrazole COX-2 Inhibitor (Final API) F->G Cyclocondensation

Figure 1: Synthetic workflow and logical validation checkpoints for diarylpyrazole COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay Reproducibility

To accurately benchmark the biological performance of compounds derived from 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, a highly reproducible in vitro functional assay is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Prostaglandin E2 (PGE2) provides superior accuracy over traditional ELISA methods[4].

Step-by-Step Methodology: LC-MS/MS Functional COX Assay
  • Reagent Preparation:

    • Prepare a reaction buffer of 100 mM Tris-HCl (pH 8.0) containing 50 µM Na₂EDTA.

    • Causality: EDTA chelates trace heavy metals that could cause non-enzymatic auto-oxidation of arachidonic acid, preventing false positives.

  • Enzyme Reconstitution & Pre-incubation:

    • Mix 180 µL of buffer with 1 µM hematin and 18 mM L-epinephrine. Add human recombinant COX-2 (0.5 U/reaction) or COX-1 (1.0 U/reaction) and 10 µL of the test inhibitor (dissolved in DMSO). Incubate at room temperature for 15 minutes[5].

    • Causality: Hematin is the essential prosthetic group for the enzyme's peroxidase activity and is often lost during enzyme purification; adding it ensures a reproducible baseline[5]. L-epinephrine serves as a reducing co-substrate to prevent enzyme auto-inactivation. Furthermore, COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding; a 15-minute pre-incubation ensures binding equilibrium is reached prior to substrate introduction.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding 5 µL of 10 µM arachidonic acid. Incubate at 37°C for exactly 2 minutes.

    • Quench the reaction by adding 10 µL of 10% formic acid, followed by a spike of deuterated internal standard (d4-PGE2).

    • Causality: A strict 2-minute reaction window ensures that initial-rate kinetics are measured before substrate depletion or suicide inactivation of the enzyme skews the data[6]. Formic acid instantly drops the pH, denaturing the enzyme and halting PGE2 production.

COX2Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleavage COX2 Inducible COX-2 Enzyme (Active Site & Side Pocket) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGH2->PGE2 Isomerization Inhibitor Synthesized COX-2 Inhibitor (Binds Arg513/His90) Inhibitor->COX2 Competitive Inhibition (Blocks AA Access)

Figure 2: The COX-2 signaling pathway and the targeted inhibition mechanism at the hydrophobic pocket.

Data Presentation: Biological Reproducibility

The ultimate test of a building block's utility is the reproducibility of the biological data generated from its derivatives. Table 2 summarizes the in vitro assay results across five independent synthetic batches of derivatives synthesized from 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, compared against Celecoxib.

Table 2: Reproducibility of COX-2 Selectivity (n=5 Independent Batches)

Inhibitor Core SynthesizedCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Batch-to-Batch CV (%)
3-Benzyloxy-diarylpyrazole >50.00.042 ± 0.003>11904.2%
3-Methoxy-diarylpyrazole >50.00.065 ± 0.005>7695.1%
Celecoxib (Reference Control) 14.80.050 ± 0.0042963.8%

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety against GI toxicity.

The data demonstrates that derivatives utilizing the 3-hydroxy substitution handle not only achieve sub-micromolar potency comparable to Celecoxib but exhibit exceptionally low Coefficient of Variation (CV < 6%), proving the robustness of both the synthetic route and the LC-MS/MS assay protocol.

Conclusion

For drug development professionals targeting the cyclooxygenase pathway, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one is a superior alternative to standard unfunctionalized building blocks. By leveraging the 3-hydroxyl group, researchers can reliably generate diverse, highly selective COX-2 inhibitor libraries. When paired with rigorous, self-validating synthetic controls and LC-MS/MS functional assays, this compound ensures high reproducibility from early-stage chemistry through in vitro biological screening.

References

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH) / PMC.[Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.[Link]

Sources

Validation

Independent Verification of the Synthesis of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one: A Comparative Guide

As drug development increasingly relies on highly functionalized building blocks to access novel chemical space, the demand for robust, scalable synthetic routes is paramount. The compound 1-(3-hydroxy-4-methanesulfonylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized building blocks to access novel chemical space, the demand for robust, scalable synthetic routes is paramount. The compound 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) 1 is a critical intermediate. Featuring an acetyl group, a free phenolic hydroxyl, and a methanesulfonyl moiety, it is highly valued in the synthesis of sulfonamide-based COX-2 inhibitors and advanced active pharmaceutical ingredients (APIs) 2.

This guide objectively compares two distinct synthetic pathways to yield this target molecule, providing researchers with field-proven methodologies, mechanistic causality, and self-validating experimental protocols.

Strategic Overview & Pathway Design

When designing a synthesis for highly substituted acetophenones, the primary challenge is regioselectivity and the prevention of cross-reactivity between functional groups. We evaluated two primary approaches:

  • Route A (The SNAr Approach): A transition-metal-free, two-step sequence utilizing Nucleophilic Aromatic Substitution (SNAr) followed by ether cleavage.

  • Route B (The Cross-Coupling Approach): A three-step sequence relying on hydroxyl protection, Ullmann-type copper-catalyzed sulfination, and subsequent hydrogenolysis.

SynthesisRoutes StartA 1-(4-Fluoro-3-methoxyphenyl)ethan-1-one (Starting Material A) IntA 1-(3-Methoxy-4-methanesulfonylphenyl)ethan-1-one (Intermediate A) StartA->IntA NaSO2CH3, DMSO, 100°C (Nucleophilic Aromatic Substitution) Product 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one (Target API Building Block) IntA->Product BBr3, DCM, -78°C to RT (Ether Cleavage) StartB 1-(4-Bromo-3-hydroxyphenyl)ethan-1-one (Starting Material B) IntB1 1-(3-Benzyloxy-4-bromophenyl)ethan-1-one (Intermediate B1) StartB->IntB1 BnBr, K2CO3, DMF (O-Benzylation) IntB2 1-(3-Benzyloxy-4-methanesulfonylphenyl)ethan-1-one (Intermediate B2) IntB1->IntB2 NaSO2CH3, CuI, L-Proline (Ullmann-type Sulfination) IntB2->Product H2, Pd/C, MeOH (Hydrogenolysis)

Fig 1: Comparative synthetic pathways for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

Performance Comparison & Analytical Data

Based on independent laboratory verification, Route A is the superior choice for both bench-scale research and process chemistry. It eliminates the need for expensive transition metals and reduces the overall step count.

MetricRoute A: SNAr & DemethylationRoute B: Ullmann Sulfination
Overall Yield 76 - 81% 58 - 64%
Step Count 2 Steps 3 Steps
Atom Economy High Moderate (Requires protecting groups)
Catalyst Requirement None (Transition-metal free) CuI / L-Proline, Pd/C
Primary Impurity Unreacted starting material (<1%)Debrominated byproduct (3-5%)
Scalability Excellent (Requires cryogenic vessel)Fair (Requires heavy metal remediation)

Experimental Methodologies: A Self-Validating Protocol (Route A)

To ensure maximum reproducibility, the following protocol for Route A incorporates built-in validation checks, allowing scientists to verify success before proceeding to the next step.

Step 1: Synthesis of 1-(3-Methoxy-4-methanesulfonylphenyl)ethan-1-one
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (10.0 g, 59.5 mmol, 1.0 equiv) and sodium methanesulfinate (9.1 g, 89.2 mmol, 1.5 equiv).

  • Solvation: Add 120 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a ~0.5 M concentration. Stir to suspend the solids.

  • Reaction: Heat the mixture to 100 °C under a continuous nitrogen atmosphere for 12 hours.

  • Validation Check (Self-Validating System): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting aryl fluoride (Rf = 0.65) must completely disappear, replaced by a highly UV-active, more polar spot (Rf = 0.30). This massive polarity shift confirms the successful integration of the methanesulfonyl group.

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one
  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 43.8 mmol, 1.0 equiv) in 150 mL of anhydrous Dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath under nitrogen.

  • Reagent Addition: Dropwise, add Boron Tribromide (BBr₃, 1.0 M in DCM, 110 mL, 110.0 mmol, 2.5 equiv) over 45 minutes to maintain internal temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Check (Self-Validating System): Analyze a micro-aliquot of the crude product via ¹H NMR (400 MHz, CDCl₃). The complete disappearance of the sharp singlet at δ 3.95 ppm (methoxy protons) and the emergence of a broad, exchangeable singlet at δ 9.80 ppm (phenolic OH) provides definitive proof of ether cleavage.

  • Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until pH 7 is reached. Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to afford the pure target compound.

Mechanistic Causality & Expert Insights

As an application scientist, it is crucial to understand why a protocol works, not just how to execute it. The success of this specific synthesis relies on exploiting the electronic properties of the aromatic ring 3.

  • The Power of the Acetyl Group (Step 1): The acetyl group at the 1-position acts as a powerful electron-withdrawing group (EWG). Because the fluorine atom is positioned para to this acetyl group, the aromatic ring is highly activated, lowering the LUMO and facilitating a catalyst-free Nucleophilic Aromatic Substitution (SNAr).

  • Solvent Causality (Step 1): We specifically mandate DMSO as the solvent. Its polar aprotic nature strongly solvates the sodium cation (Na⁺), leaving the methanesulfinate anion "naked" and highly reactive. Using a protic solvent like ethanol would hydrogen-bond to the sulfinate, killing its nucleophilicity and stalling the reaction.

  • Chemoselectivity of BBr₃ (Step 2): Boron Tribromide is chosen over aqueous hydrobromic acid due to strict chemoselectivity. BBr₃ is a hard Lewis acid that selectively coordinates to the hard oxygen atom of the methoxy group rather than the softer sulfonyl oxygens. By initiating the reaction at -78 °C, we kinetically trap the BBr₃-ether complex, preventing unwanted coordination to the acetyl carbonyl, which would otherwise lead to polymerization or degradation of the substrate.

References

  • Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one Executive Summary & Chemical Profiling 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Executive Summary & Chemical Profiling

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one (CAS: 1221724-76-0) is a highly functionalized acetophenone derivative frequently utilized as a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other sulfonyl-containing therapeutics[1]. Due to the presence of a phenolic hydroxyl group, a methylsulfonyl moiety, and an acetyl group, this compound presents unique physicochemical properties that dictate its handling and disposal protocols. The sulfonyl group imparts significant environmental persistence, while the phenolic moiety acts as a weak acid. Proper disposal prevents environmental contamination and ensures laboratory compliance with federal safety regulations.

Risk Assessment & Hazard Causality

Before initiating any disposal protocol, it is vital to understand the mechanistic reasons behind the chemical's hazards. According to the National Research Council's , risk assessment must evaluate both the acute toxicity and the environmental fate of the molecule[2].

  • Dermal and Mucosal Irritation: The weakly acidic phenolic -OH (pKa ~9-10) can disrupt lipid bilayers in the skin, causing irritation.

  • Environmental Persistence: The highly oxidized state of the sulfur atom in the methanesulfonyl group (-SO₂CH₃) makes it recalcitrant to further oxidation or microbial degradation in standard wastewater treatment facilities.

  • Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. It must not be stored in the same waste container as strong nucleophiles (e.g., concentrated amines or hydrides) to prevent unintended exothermic reactions in the waste carboy.

Experimental Workflow: Safe Handling & Spill Response

A self-validating protocol ensures that each step confirms the success of the previous one. The following procedure is adapted from the American Chemical Society's[3].

Protocol 1: Solid Powder Spill Containment

  • Isolate the Area: Immediately cordon off the spill zone.

    • Causality: Airborne particulates of the solid compound can cause respiratory irritation. Isolation prevents cross-contamination.

  • PPE Verification: Don a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and splash goggles.

    • Self-Validation: Perform a positive/negative pressure seal check on the respirator before approaching the spill to ensure zero bypass of particulates.

  • Physical Containment: Surround the spilled powder with a damp, inert absorbent (e.g., vermiculite lightly moistened with water).

    • Causality: Dry sweeping generates hazardous dust. The damp vermiculite traps the hydrophobic powder without dissolving it, as the compound has low aqueous solubility.

  • Collection: Use a non-sparking polypropylene scoop to transfer the compound and vermiculite into a wide-mouth, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the affected area with a solvent mixture of 70% Isopropanol / 30% Water.

    • Causality: The compound is sparingly soluble in pure water but highly soluble in alcohols; the isopropanol ensures complete dissolution and removal of microscopic residues.

  • Validation Wipe: Swipe the area with a clean, dry Kimwipe. If visual inspection reveals any white residue, repeat step 5.

Protocol 2: Liquid Solution Spill (e.g., dissolved in DMSO or DCM)

  • Dike the Spill: Deploy universal spill pads or activated carbon around the perimeter.

    • Causality: Activated carbon rapidly adsorbs the organic solvent and traps the dissolved sulfonyl compound via pi-pi and hydrophobic interactions.

  • Absorption: Apply the absorbent from the perimeter inward to prevent spreading.

  • Collection & Venting: Transfer the saturated absorbent to a hazardous waste bag. If a volatile solvent like DCM was used, ensure the collection is done under local exhaust ventilation to prevent inhalation of solvent vapors.

Chemical Deactivation & Disposal Protocols

Disposal must comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for academic and industrial laboratories[4].

Protocol 3: Routine Laboratory Waste Disposal

  • Waste Segregation: Determine the solvent matrix.

    • If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), route to Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Organic Waste .

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to the formation of highly toxic dioxins during incineration.

  • Containerization: Pour the waste into an HDPE carboy designated for the specific waste stream.

    • Self-Validation: Check the pH of the waste mixture using pH paper before sealing. It should be neutral (pH 6-8). If highly acidic, neutralize carefully to prevent container degradation.

  • Labeling (Satellite Accumulation Area): Attach a hazardous waste tag immediately. The EPA mandates that the label must explicitly state "Hazardous Waste" and list the primary hazard (e.g., "Toxic/Irritant")[5].

  • Time Tracking: Record the accumulation start date. Under EPA Subpart K, waste must be transferred to a central accumulation area within 6 months, or within 90 days for Large Quantity Generators (LQG)[4][6].

Quantitative Data Summary

To facilitate rapid decision-making in the laboratory, the physical and logistical parameters for the disposal of 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one are summarized below.

ParameterValue / SpecificationMechanistic Rationale
Physical State Solid (Crystalline Powder)High molecular weight and strong intermolecular hydrogen bonding (phenolic OH).
Aqueous Solubility Poor (< 1 mg/mL)Hydrophobic phenyl ring and methyl group dominate over polar groups.
Organic Solubility High in DMSO, MeOH, DCMPolar aprotic and protic solvents easily solvate the ketone and sulfonyl groups.
EPA Waste Code Unlisted (Characteristic: Toxic)Not specifically P- or U-listed; handled as characteristic waste due to biological activity.
Max SAA Accumulation 55 Gallons / 90-180 DaysEPA compliance limits for Satellite Accumulation Areas to prevent catastrophic spills[4][6].
Destruction Method High-Temperature IncinerationRequired to break the stable C-S and S=O bonds, preventing environmental persistence.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for the chemical's disposal based on its physical state and solvent matrix.

DisposalWorkflow Start 1-(3-hydroxy-4-methanesulfonylphenyl) ethan-1-one Waste State What is the Physical State? Start->State Solid Solid Powder or Contaminated PPE State->Solid Dry / Solid Liquid Dissolved in Organic Solvent State->Liquid Solution SolidDisp Double-bag in PE. Label: Toxic Solid Waste (Incineration) Solid->SolidDisp SolventType Does the solvent contain Halogens? Liquid->SolventType Halogenated Yes (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated No (e.g., DMSO, MeOH) SolventType->NonHalogenated HalDisp Halogenated Organic Waste Max Accumulation: 90-180 Days Halogenated->HalDisp NonHalDisp Non-Halogenated Organic Waste Max Accumulation: 90-180 Days NonHalogenated->NonHalDisp

EPA-compliant disposal workflow for 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

References[1] BLD Pharmatech. "1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one". bldpharm.com. 2]">https://www.bldpharm.com[2] National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: An Update". nationalacademies.org. https://www.nationalacademies.org/our-work/prudent-practices-in-the-laboratory-an-update[3] American Chemical Society. "Guide for Chemical Spill Response". acs.org. 5]">https://www.acs.org[5] Lab Manager. "Managing Hazardous Chemical Waste in the Lab". labmanager.com. 6]">https://www.labmanager.com[6] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com. 4]">https://www.gaiaca.com[4] Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories". epa.gov. https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories

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